molecular formula C19H19N7O6 B565608 (Rac)-Folic acid-13C5,15N CAS No. 1207282-75-4

(Rac)-Folic acid-13C5,15N

Cat. No.: B565608
CAS No.: 1207282-75-4
M. Wt: 446.36 g/mol
InChI Key: OVBPIULPVIDEAO-BCTWCYHZSA-N
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Description

Folic acid is a water-soluble vitamin B, which is also known as vitamin B9 or folate or pteroylglutamic acid. It is naturally found in leafy vegetables and fruits. It plays an important role in DNA synthesis and acts as a free radical scavenger.
Folic acid-(glutamic acid-13C5) is an isotope of vitamin B9 wherein all the five glutamate carbons are replaced by 13C6 carbon.>

Properties

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPIULPVIDEAO-BCTWCYHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747820
Record name N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207282-75-4
Record name N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)(~13~C_5_)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Rac)-Folic Acid-13C5,15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, a crucial B vitamin (B9). This guide provides an in-depth overview of its chemical properties, structure, and applications in research, particularly for professionals in drug development and metabolic studies.

This isotopically enriched molecule serves as an invaluable tool in metabolic research, clinical diagnostics, and pharmacokinetic studies. The incorporation of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the glutamic acid moiety allows for its precise differentiation from endogenous folic acid by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This makes it an excellent internal standard for the accurate quantification of natural folate levels in biological samples and as a tracer to investigate the complex pathways of folate metabolism.[1][2]

Core Chemical and Physical Properties

This compound shares the same fundamental chemical structure and reactivity as its unlabeled counterpart. However, its increased mass due to isotopic enrichment is the key to its utility in analytical applications.

PropertyValueSource(s)
Molecular Formula ¹³C₅C₁₄H₁₉¹⁵NN₆O₆[3]
Molecular Weight 447.35 g/mol [3][4][5][6]
Appearance White to off-white or yellowish-orange powder or solid.[3][7]
Melting Point >285 °C (decomposes)[3]
Solubility Soluble in DMSO (2 mg/mL). Sparingly soluble in water and ethanol.[8]
Storage Conditions Store at -20°C, protected from light and moisture.[3][6]
Isotopic Purity ≥98 atom % for ¹³C and ¹⁵N[3]
Chemical Purity ≥95% (CP)[3][4][6]

Molecular Structure

The structure of this compound consists of three key components: a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. The isotopic labels are located on the glutamic acid part of the molecule, with five ¹³C atoms replacing the natural ¹²C atoms and one ¹⁵N atom in the amide linkage.

The IUPAC name for the unlabeled compound is (2S)-2-[[4-[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid.[7] The "(Rac)" designation indicates that the compound is a racemic mixture at the chiral center of the glutamic acid moiety.

Experimental Protocols

The primary applications of this compound are as an internal standard for quantitative analysis and as a tracer for metabolic studies. Below are representative experimental protocols for its use.

Quantification of Folic Acid in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of folic acid in serum or plasma using this compound as an internal standard.

1. Sample Preparation:

  • Thaw frozen serum or plasma samples under subdued light to prevent folate degradation.

  • To 150 µL of serum, add a known concentration of this compound internal standard solution.

  • Precipitate proteins by adding an appropriate volume of a solution like 5% trichloroacetic acid or methanol containing stabilizing agents (e.g., ascorbic acid or 2-mercaptoethanol).

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 or phenyl cartridge to remove interfering substances.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient elution using two solvents is common. For example, Mobile Phase A: 0.1-0.5% acetic or formic acid in water, and Mobile Phase B: Acetonitrile or methanol.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at around 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI), often in positive mode, has been shown to provide a good response.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Folic Acid (unlabeled): The precursor ion (Q1) is the protonated molecule [M+H]⁺ at m/z 442.4. A characteristic product ion (Q3) resulting from the loss of the glutamic acid moiety is monitored at m/z 295.1.

      • This compound (labeled): The precursor ion (Q1) is [M+H]⁺ at m/z 448.4 (a mass shift of +6). The corresponding product ion (Q3) is monitored at m/z 301.1.

    • The ratio of the peak areas of the analyte (unlabeled folic acid) to the internal standard (labeled folic acid) is used to calculate the concentration of folic acid in the sample by referencing a calibration curve.

Synthesis of Isotopically Labeled Folic Acid

While a specific protocol for this compound is proprietary to commercial vendors, a general synthetic strategy for isotopically labeled folic acid involves the coupling of three key precursors, one or more of which are isotopically labeled.

General Synthetic Workflow:

G cluster_precursors Isotopically Labeled Precursors cluster_synthesis Synthetic Steps Labeled_Glu [13C5, 15N]-Glutamic Acid Coupling1 Couple PABA and Labeled Glutamic Acid Labeled_Glu->Coupling1 PABA p-Aminobenzoic Acid PABA->Coupling1 Pteridine 6-Bromomethylpteridine derivative Coupling2 Couple Pteridine and Labeled PABA-Glu Pteridine->Coupling2 Coupling1->Coupling2 Forms labeled p-aminobenzoyl-glutamate Purification Purification (e.g., HPLC) Coupling2->Purification Forms crude labeled Folic Acid Final_Product This compound Purification->Final_Product Yields pure this compound

General Synthetic Workflow for Labeled Folic Acid

Two primary synthetic routes described in the literature for creating multiply labeled folic acid are:

  • Reductive Amination: This method involves linking a pteridine derivative (like 2-acetylamino-4-hydroxy-6-formylpteridine) with a pre-formed, isotopically labeled p-aminobenzoyl-L-glutamic acid.[9][10]

  • Amide Bond Formation: This approach focuses on the penultimate formation of an amide bond between a labeled pteroic acid derivative and a labeled glutamate ester.[9][10]

These syntheses require multiple steps of protection, coupling, and deprotection to achieve the final product, which is then purified, often by high-performance liquid chromatography (HPLC).

Folic Acid Metabolism and its Significance

Folic acid itself is a synthetic form of folate and must be reduced to its biologically active form, tetrahydrofolate (THF), to participate in metabolism. THF and its derivatives are essential cofactors in one-carbon metabolism, which is crucial for the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of various biomolecules.[11][12][13] The use of labeled folic acid allows researchers to trace its conversion and flux through these vital pathways.

Folic_Acid_Metabolism Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR 5_10_Methylene_THF 5,10-Methylene-THF THF->5_10_Methylene_THF 5_Methyl_THF 5-Methyl-THF 5_10_Methylene_THF->5_Methyl_THF MTHFR DNA_Synthesis DNA Synthesis (Purines, Thymidylate) 5_10_Methylene_THF->DNA_Synthesis Homocysteine Homocysteine 5_Methyl_THF->Homocysteine Methionine Synthase (MTR) Methionine Methionine Homocysteine->Methionine Methylation Methylation Reactions (DNA, proteins, lipids) Methionine->Methylation

Simplified Folic Acid Metabolism Pathway

Key enzymes in this pathway include:

  • DHFR (Dihydrofolate Reductase): Reduces folic acid to DHF and then to THF.[14]

  • MTHFR (Methylene-tetrahydrofolate Reductase): Converts 5,10-methylene-THF to 5-methyl-THF.

  • MTR (Methionine Synthase): Regenerates methionine from homocysteine using 5-methyl-THF as a methyl donor.

Disruptions in this pathway due to genetic factors or nutritional deficiencies are linked to various diseases, including neural tube defects, cardiovascular disease, and some cancers.[15] this compound is instrumental in studying the effects of drugs on these pathways and in understanding the biochemical basis of such diseases.

References

An In-depth Technical Guide to the Synthesis and Purification of ¹³C₅,¹⁵N Labeled Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C₅,¹⁵N labeled folic acid. This isotopically labeled compound is a crucial tool in metabolic research, drug development, and nutritional studies, serving as an internal standard for quantitative analysis by mass spectrometry. This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust purification techniques, supported by quantitative data and visual workflows.

Introduction

Folic acid, a B vitamin, is essential for numerous metabolic processes, including DNA synthesis, repair, and methylation. The use of stable isotope-labeled folic acid, such as the ¹³C₅,¹⁵N variant, allows for precise tracing and quantification in biological systems, avoiding the complications associated with radioactive isotopes. This guide details a chemoenzymatic approach for the synthesis of ¹³C₅,¹⁵N labeled folic acid, which involves the preparation of labeled precursors followed by their assembly into the final product.

Synthetic Pathway

The synthesis of ¹³C₅,¹⁵N folic acid is a multi-step process that begins with the synthesis of the isotopically labeled precursors: ¹³C₅,¹⁵N-L-glutamic acid and a labeled p-aminobenzoic acid (PABA) derivative. These are then coupled with a pteridine moiety to form the folic acid molecule. A plausible chemoenzymatic route is outlined below.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_assembly Folic Acid Assembly C6_Glucose ¹³C₆-D-Glucose Glu_Synth Biosynthesis with Brevibacterium flavum C6_Glucose->Glu_Synth NH4Cl ¹⁵NH₄Cl NH4Cl->Glu_Synth Labeled_Glu ¹³C₅,¹⁵N-L-Glutamic Acid Glu_Synth->Labeled_Glu Coupling2 Amide Bond Formation Labeled_Glu->Coupling2 C6_Aniline ¹³C₆-Aniline PABA_Synth Multi-step Chemical Synthesis C6_Aniline->PABA_Synth Labeled_PABA ¹³C₆-p-Aminobenzoic Acid PABA_Synth->Labeled_PABA Coupling1 Coupling Reaction Labeled_PABA->Coupling1 Pteridine 6-Formylpteridine Pteridine->Coupling1 Pteroic_Acid Labeled Pteroic Acid Coupling1->Pteroic_Acid Pteroic_Acid->Coupling2 Labeled_FA ¹³C₅,¹⁵N Folic Acid (Crude) Coupling2->Labeled_FA

Caption: Proposed synthetic pathway for ¹³C₅,¹⁵N labeled folic acid.

Experimental Protocols

This section provides detailed experimental protocols for the key stages of the synthesis and purification of ¹³C₅,¹⁵N labeled folic acid.

Synthesis of ¹³C₅,¹⁵N-L-Glutamic Acid

A biosynthetic approach using Brevibacterium flavum is an effective method for producing highly enriched L-glutamic acid.[1]

Materials:

  • ¹³C-labeled acetate (e.g., [1-¹³C]- or [2-¹³C]acetate)

  • ¹⁵N-labeled ammonium sulfate ([¹⁵N]H₄)₂SO₄

  • Brevibacterium flavum culture

  • Glucose or other carbon source for initial culture growth

  • Standard fermentation media and equipment

Protocol:

  • Culture Brevibacterium flavum in a standard growth medium.

  • Introduce the ¹³C-labeled acetate as the primary carbon source and (¹⁵NH₄)₂SO₄ as the nitrogen source into the fermentation medium.

  • Maintain the fermentation under optimal conditions of temperature, pH, and aeration.

  • After the fermentation is complete, harvest the cells and extract the L-glutamic acid from the culture broth.

  • Purify the ¹³C₅,¹⁵N-L-glutamic acid using ion-exchange chromatography.

  • The final product can be crystallized from water, yielding a white crystalline solid.[2]

Synthesis of ¹³C₆-p-Aminobenzoic Acid

The synthesis of ¹³C₆-p-aminobenzoic acid can be achieved from commercially available ¹³C₆-aniline through a multi-step chemical synthesis.[3]

Materials:

  • ¹³C₆-Aniline

  • Acylating agent (e.g., acetic anhydride)

  • Nitrating agent (e.g., nitric acid/sulfuric acid)

  • Reducing agent (e.g., ammonium formate with Pd/C catalyst)

  • Hydrolyzing agent (e.g., aqueous HCl)

  • Standard laboratory glassware and purification supplies

Protocol:

  • Protect the amino group of ¹³C₆-aniline by acylation.

  • Perform nitration of the protected aniline to introduce a nitro group at the para position.

  • Reduce the nitro group to an amino group.

  • Hydrolyze the protecting group to yield ¹³C₆-p-aminobenzoic acid.

  • Purify the product by recrystallization.

Assembly of ¹³C₅,¹⁵N Folic Acid

The assembly of the final folic acid molecule involves the coupling of the labeled p-aminobenzoic acid with a pteridine moiety to form pteroic acid, followed by the coupling of pteroic acid with the labeled L-glutamic acid.[4][5]

Materials:

  • ¹³C₆-p-Aminobenzoic acid

  • 6-Formylpteridine

  • ¹³C₅,¹⁵N-L-Glutamic acid

  • Coupling agents (e.g., dicyclohexylcarbodiimide (DCC))

  • Protecting groups for the carboxylic acid and amino groups of glutamic acid

  • Dry solvents (e.g., DMSO, DMF)

Protocol:

  • Formation of Labeled Pteroic Acid: React ¹³C₆-p-aminobenzoic acid with 6-formylpteridine in the presence of a suitable coupling agent and reaction conditions to form the labeled pteroic acid.

  • Protection of L-Glutamic Acid: Protect the α-carboxyl and amino groups of ¹³C₅,¹⁵N-L-glutamic acid to prevent side reactions.

  • Coupling of Pteroic Acid and Glutamic Acid: Activate the carboxyl group of the labeled pteroic acid and react it with the protected, labeled L-glutamic acid to form an amide bond. This reaction is typically carried out in a dry organic solvent.[4]

  • Deprotection: Remove the protecting groups from the glutamic acid moiety to yield the crude ¹³C₅,¹⁵N folic acid.

Purification of ¹³C₅,¹⁵N Folic Acid

Purification of the synthesized ¹³C₅,¹⁵N folic acid is critical to remove unreacted starting materials, byproducts, and other impurities. A combination of affinity chromatography and High-Performance Liquid Chromatography (HPLC) is recommended for achieving high purity.[6][7]

Purification_Workflow Crude_FA Crude ¹³C₅,¹⁵N Folic Acid Affinity_Chrom Affinity Chromatography (Folate Binding Protein Column) Crude_FA->Affinity_Chrom Elution1 Elution Affinity_Chrom->Elution1 Partially_Pure_FA Partially Purified Folic Acid Elution1->Partially_Pure_FA HPLC Reversed-Phase HPLC Partially_Pure_FA->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Pure_FA Pure ¹³C₅,¹⁵N Folic Acid Fraction_Collection->Pure_FA Analysis Purity Analysis (LC-MS/MS) Pure_FA->Analysis

Caption: Purification workflow for ¹³C₅,¹⁵N labeled folic acid.
Affinity Chromatography

Principle: This technique utilizes the high specificity of folate binding protein (FBP) immobilized on a solid support to capture folic acid and its derivatives from a complex mixture.[7]

Protocol:

  • Prepare an affinity column with immobilized folate binding protein.

  • Dissolve the crude ¹³C₅,¹⁵N folic acid in an appropriate buffer and load it onto the column.

  • Wash the column extensively with a high ionic strength buffer to remove non-specifically bound impurities.

  • Elute the bound folic acid using a buffer with a low pH or a high concentration of a competing ligand.

  • Neutralize the eluted fractions immediately to prevent degradation of the folic acid.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is used as a final polishing step to separate the labeled folic acid from any remaining impurities and isomers.

Protocol:

  • Inject the partially purified folic acid from the affinity chromatography step onto a reversed-phase HPLC column (e.g., C18).

  • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[8]

  • Monitor the elution profile using a UV detector at 280 nm.

  • Collect the fractions corresponding to the main peak of ¹³C₅,¹⁵N folic acid.

  • Lyophilize the collected fractions to obtain the pure product.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and purification of ¹³C₅,¹⁵N labeled folic acid, based on literature values for similar syntheses.

Table 1: Synthesis Yields

Reaction StepStarting MaterialProductExpected Yield (%)
Biosynthesis¹³C-acetate, ¹⁵N-ammonium sulfate¹³C₅,¹⁵N-L-Glutamic Acid~70%[2]
Chemical Synthesis¹³C₆-Aniline¹³C₆-p-Aminobenzoic Acid>80% (multi-step)
Folic Acid AssemblyLabeled PrecursorsCrude ¹³C₅,¹⁵N Folic Acid30-40%

Table 2: Purification Parameters and Outcomes

Purification StepColumn TypeMobile Phase/EluentExpected Recovery (%)Final Purity (%)
Affinity ChromatographyFolate Binding Protein-AgaroseLow pH buffer (e.g., acetic acid)90-95%[7]>90%
HPLCReversed-Phase C18Acetonitrile/Phosphate Buffer Gradient>90%>98%

Characterization

The final product should be characterized to confirm its identity, purity, and isotopic enrichment.

  • Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern, and to determine the isotopic enrichment.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the isotopic labels.

  • HPLC: To assess the final purity of the compound.

Conclusion

The synthesis and purification of ¹³C₅,¹⁵N labeled folic acid require a combination of biosynthetic and chemical methods, followed by a rigorous multi-step purification process. The chemoenzymatic approach offers an efficient route to produce this valuable internal standard with high isotopic enrichment and chemical purity. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers and professionals in the fields of metabolic research, clinical diagnostics, and drug development.

References

(Rac)-Folic Acid-13C5,15N: An In-Depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, a crucial B vitamin. This labeling, which incorporates five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom, renders the molecule heavier than its natural counterpart. This key characteristic makes it an invaluable tool in various research applications, particularly in the fields of drug development, clinical diagnostics, and nutritional science. Its primary uses are as an internal standard for highly accurate quantitative analysis and as a tracer to investigate the complex metabolic pathways of folic acid in vivo.

Core Applications in Research

The scientific community utilizes this compound predominantly for two critical purposes:

  • Internal Standard in Quantitative Analysis: In analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), the precise quantification of analytes can be challenging due to variations in sample preparation and instrument response. This compound serves as an ideal internal standard for the measurement of natural folic acid and its various metabolites (vitamers) in biological matrices like plasma, serum, and tissues. Because it is chemically identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration at the beginning of the analytical process. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for highly accurate and precise quantification.

  • Tracer in Metabolic and Pharmacokinetic Studies: The stable isotope label allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of folic acid in living organisms without the need for radioactive isotopes. By administering a known dose of this compound, scientists can follow its metabolic fate, identify and quantify its various metabolites, and determine key pharmacokinetic parameters such as bioavailability, clearance, and half-life. These studies are crucial for understanding the role of folic acid in health and disease, as well as for the development of new drugs that may interact with folate metabolism.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data associated with the analysis of folic acid and its vitamers using stable isotope-labeled internal standards.

Table 1: Mass Spectrometric Parameters for Folic Acid and its Labeled Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Folic Acid442.1295.1
This compound448.1300.1

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Folate Vitamers in Human Serum using LC-MS/MS with Stable Isotope Dilution

Folate VitamerLimit of Detection (LOD) (nmol/L)Limit of Quantification (LOQ) (nmol/L)
5-methyltetrahydrofolate (5-MTHF)0.07 - 0.520.1 - 1.0
Folic Acid (FA)0.07 - 0.520.1 - 1.0
Tetrahydrofolate (THF)~0.1~0.3
5-formyltetrahydrofolate (5-HCO-THF)~0.1~0.3

Note: Values can vary depending on the specific instrumentation and analytical method used.

Table 3: Pharmacokinetic Parameters of Folic Acid after Oral Administration

ParameterValue
Bioavailability~85% (for crystalline folic acid)
Time to Peak Plasma Concentration (Tmax)1-2 hours
Elimination Half-life (t½)Varies with dose and formulation

Experimental Protocols

Protocol 1: Quantification of Folic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Materials:

  • This compound (Internal Standard, IS)

  • Folic Acid (Analyte)

  • Human Plasma (anticoagulated with EDTA)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of folic acid and this compound in a suitable solvent (e.g., 0.1 M NaOH) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of folic acid by serial dilution of the stock solution with a surrogate matrix (e.g., charcoal-stripped human plasma) to create a calibration curve (e.g., 1-100 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.

  • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 50 ng/mL) in the surrogate matrix.

3. Sample Preparation:

  • To 100 µL of plasma sample, calibrator, or QC, add 100 µL of the internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 400 µL of methanol containing 1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • (Optional) Further purify the extract using a solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) transitions:

      • Folic Acid: 442.1 -> 295.1

      • This compound: 448.1 -> 300.1

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of folic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vivo Bioavailability Study of a Folic Acid Formulation using this compound as a Tracer

1. Study Design:

  • A randomized, crossover study design is recommended.

  • Recruit healthy volunteers.

  • Each volunteer will receive two different formulations of folic acid in separate study periods, with a washout period in between:

    • A reference formulation (e.g., an aqueous solution of unlabeled folic acid).

    • A test formulation containing a known amount of this compound.

2. Dosing and Sample Collection:

  • After an overnight fast, administer the designated folic acid formulation to the volunteers.

  • Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose into EDTA-containing tubes.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

3. Sample Analysis:

  • Analyze the plasma samples for the concentration of this compound and its major metabolite, 5-methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅), using a validated LC-MS/MS method as described in Protocol 1, with appropriate modifications for the labeled metabolite.

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the labeled species versus time for each volunteer.

  • Calculate the following pharmacokinetic parameters using appropriate software:

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

    • Area under the plasma concentration-time curve (AUC).

  • Calculate the relative bioavailability of the test formulation compared to the reference formulation using the formula: (AUC_test / Dose_test) / (AUC_ref / Dose_ref) * 100%.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Methanol + Formic Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) (Optional) supernatant->spe dry_down Evaporation to Dryness spe->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq integration Peak Integration data_acq->integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) integration->ratio_calc cal_curve Calibration Curve Construction ratio_calc->cal_curve quantification Quantification of Folic Acid cal_curve->quantification one_carbon_metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_biosynthesis Biosynthesis folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf SHMT formyl_thf 10-Formyl-THF thf->formyl_thf methyl_thf 5-Methyl-THF methylene_thf->methyl_thf MTHFR dTMP dTMP (Thymidine Synthesis) methylene_thf->dTMP TS methionine Methionine methyl_thf->methionine MS purines Purine Synthesis formyl_thf->purines sam S-Adenosylmethionine (SAM) methionine->sam MAT sah S-Adenosylhomocysteine (SAH) sam->sah methylation Methylation Reactions sam->methylation homocysteine Homocysteine sah->homocysteine homocysteine->methionine dUMP dUMP dUMP->dTMP dna_rna DNA/RNA Synthesis dTMP->dna_rna purines->dna_rna

An In-depth Technical Guide to (Rac)-Folic Acid-¹³C₅,¹⁵N for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of (Rac)-Folic acid-¹³C₅,¹⁵N, a stable isotope-labeled form of folic acid. It is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques for quantitative analysis and metabolic studies. This document details the properties of the compound, lists its commercial suppliers, presents its applications with a focus on its use as an internal standard in mass spectrometry-based assays, and provides an illustrative experimental workflow.

Introduction to (Rac)-Folic Acid-¹³C₅,¹⁵N

(Rac)-Folic acid-¹³C₅,¹⁵N is a synthetic, non-radioactive isotopologue of folic acid where five carbon atoms in the glutamic acid moiety are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[1][2] This labeling results in a mass shift, allowing it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[2] Its primary applications are as a tracer in metabolic flux analysis and as an internal standard for the accurate quantification of folic acid and its vitamers in various biological matrices.[1]

Commercial Suppliers

(Rac)-Folic acid-¹³C₅,¹⁵N is available from several specialized chemical suppliers. The product is typically offered as a solid powder or in solution at a certified concentration. Researchers should consult the suppliers' websites for the most current product specifications, availability, and pricing.

Table 1: Commercial Suppliers of (Rac)-Folic Acid-¹³C₅,¹⁵N

SupplierProduct NameCatalog Number (Example)FormPurity/Labeling Efficiency
MedChemExpress (Rac)-Folic acid-13C5,15NHY-16637S2SolidNot specified
Sigma-Aldrich (MilliporeSigma) Folic acid-(glutamic acid-13C5,15N)803162Powder≥98 atom % ¹³C, ¹⁵N; ≥95% (CP)
Cerilliant (a part of MilliporeSigma) Folic acid-13C5,15NF-088Solution (100 µg/mL in Methanol with 0.1 N NaOH)Certified Reference Material
Cambridge Isotope Laboratories, Inc. Vitamin B₉ (folic acid) (glutamic acid-¹³C₅, 99%; ¹⁵N, 98%)CNLM-9564Solid99% ¹³C, 98% ¹⁵N; CP 95%
BOC Sciences Folic Acid-[13C5,15N]BLP-000613Solid≥ 95% (CP); ≥ 98% atom ¹³C; ≥ 98% atom ¹⁵N

Note: Product details and catalog numbers are subject to change. Please refer to the respective supplier's website for the most current information.

Applications in Research and Drug Development

The primary utility of (Rac)-Folic acid-¹³C₅,¹⁵N lies in its application as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Folic acid and its derivatives are crucial for numerous biological processes, and their accurate measurement in plasma, serum, and tissues is vital in clinical diagnostics and nutritional studies. LC-MS/MS methods employing (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard offer high sensitivity and specificity for the simultaneous quantification of multiple folate vitamers.

Experimental Protocols

The following is a generalized protocol synthesized from common practices in the field. Specific parameters may need to be optimized for different sample types and instrumentation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum, Plasma) add_is Spike with this compound Internal Standard sample->add_is deprotein Protein Precipitation (e.g., with Acetonitrile) add_is->deprotein centrifuge Centrifugation deprotein->centrifuge extract Supernatant Collection centrifuge->extract evaporate Evaporation to Dryness extract->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation Chromatographic Separation (e.g., C18 column) reconstitute->lc_separation ms_detection Mass Spectrometric Detection (MRM mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/Internal Standard) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Fig. 1: General workflow for folate analysis using LC-MS/MS.

4.2.1. Sample Preparation:

  • Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of serum) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of (Rac)-Folic acid-¹³C₅,¹⁵N solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (typically at a 2:1 or 3:1 ratio to the sample volume).

  • Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

4.2.2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the endogenous folate and the ¹³C₅,¹⁵N-labeled internal standard are monitored.

Table 2: Example MRM Transitions for Folic Acid and its Labeled Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Folic Acid442.1295.1
Folic Acid-¹³C₅,¹⁵N448.1301.1

Note: These values are illustrative and should be optimized for the specific instrument used.

Role in Folate Metabolism Pathway

(Rac)-Folic acid-¹³C₅,¹⁵N serves as a tracer to study the intricate folate metabolism pathway. Once introduced into a biological system, its labeled components can be tracked as they are incorporated into various downstream metabolites. This allows for the investigation of metabolic flux and the effects of drugs or disease states on this critical pathway.

folate_pathway cluster_methionine FA Folic Acid (¹³C₅,¹⁵N-labeled tracer) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF FormylTHF 10-Formyl-THF THF->FormylTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dTMP dTMP MethyleneTHF->dTMP Thymidylate Synthase MethylTHF->THF Purines Purine Synthesis FormylTHF->Purines Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases DNA_Methylation DNA Methylation SAM->DNA_Methylation SAH->Homocysteine dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purines->DNA_Synthesis

Fig. 2: Simplified overview of the one-carbon metabolism pathway.

Conclusion

(Rac)-Folic acid-¹³C₅,¹⁵N is an indispensable tool for researchers and drug development professionals engaged in the study of folate metabolism and the quantitative analysis of folates. Its use as an internal standard in LC-MS/MS assays ensures the reliability of quantitative data, which is critical for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. Furthermore, its application as a metabolic tracer provides valuable insights into the complex network of one-carbon metabolism, aiding in the understanding of disease mechanisms and the development of novel therapeutic interventions.

References

An In-depth Technical Guide to (Rac)-Folic Acid-13C5,15N: Properties, Application, and Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled compound (Rac)-Folic acid-13C5,15N. It clarifies the compound's stereochemical nature, details its physicochemical properties, presents a typical experimental protocol for its use as an internal standard, and illustrates its role within the broader context of folate metabolism.

Understanding the Terminology: "this compound"

To fully understand this compound, its name must be deconstructed into its three core components: Folic Acid, the "(Rac)-" prefix, and the "-13C5,15N" suffix.

  • Folic Acid: A synthetic form of the water-soluble vitamin B9, folic acid is crucial for numerous biological processes. Its structure consists of three parts: a pteridine ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid tail. Critically, the glutamic acid component contains a single chiral center. In nature and in most pharmaceutical preparations, this is the L-glutamic acid enantiomer, with the specific (2S)-configuration[1][2].

  • "(Rac)-" Prefix: The designation "(Rac)-" stands for racemate, which indicates a 1:1 mixture of two enantiomers (mirror-image isomers). In this context, it implies the presence of both L-glutamic acid and D-glutamic acid forms of folic acid. While naturally occurring folate is exclusively the L-isomer, chemical synthesis can sometimes produce a racemic mixture[1]. It is important to note that some suppliers list "this compound", which may be a synthetically derived product where stereocontrol was not implemented[3][4]. However, the biological activity is associated with the L-form.

  • "-13C5,15N" Suffix: This indicates stable isotope labeling. Five carbon atoms (¹³C) and one nitrogen atom (¹⁵N) in the molecule have been replaced with their heavier, non-radioactive isotopes. Specifically, these labels are located on the glutamic acid portion of the molecule[5]. This labeling increases the molecular weight by six mass units (M+6) without significantly altering the chemical properties of the molecule. Its primary purpose is for use as an internal standard in quantitative mass spectrometry-based assays[6][7].

Data Presentation: Physicochemical Properties

The quantitative properties of Folic acid-(glutamic acid-13C5,15N) are summarized below. This data is essential for its application in analytical methodologies.

PropertyValueReference
Chemical Formula ¹³C₅C₁₄H₁₉¹⁵NN₆O₆
Molecular Weight 447.35 g/mol [5]
Mass Shift M+6
Appearance White to off-white or yellow-orange crystalline powder[2][8]
Isotopic Purity ≥98 atom % for ¹³C and ¹⁵N
Chemical Purity ≥95% (CP)[5]
Melting Point >250-285 °C (decomposes)[8]
Storage Temperature -20°C

Experimental Protocols: Application as an Internal Standard

Isotopically labeled folic acid is most commonly used as an internal standard for the accurate quantification of natural folates in biological matrices (e.g., serum, plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol below is a representative example based on established methods[7][9][10].

Objective: To quantify endogenous 5-methyltetrahydrofolate (5-MTHF) in human serum using an isotope dilution LC-MS/MS assay with Folic acid-13C5,15N as an internal standard.

Materials:

  • Human serum samples

  • Folic acid-13C5,15N (Internal Standard Stock)

  • 5-MTHF (Calibration Standard)

  • Ammonium formate buffer (pH 3.2)

  • Acetonitrile, Methanol, Formic Acid, Acetic Acid, Ascorbic Acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Phenyl Sorbent, 100 mg)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

  • Preparation of Internal Standard (IS) Working Solution:

    • Prepare a stock solution of Folic acid-13C5,15N in a suitable solvent (e.g., 0.1 M NaOH).

    • Perform serial dilutions to create a working IS solution at a known concentration (e.g., 50 nmol/L) in an ammonium formate buffer containing antioxidants like ascorbic acid.

  • Sample Preparation:

    • To 150 µL of serum sample, add 100 µL of the IS working solution.

    • Add ammonium formate buffer to precipitate proteins and stabilize folates.

    • Vortex mix and centrifuge to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE) for Sample Clean-up:

    • Condition the SPE cartridge sequentially with methanol, acetonitrile, and equilibration buffer (e.g., 1% formic acid).

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak buffer (e.g., 0.05% ammonium formate) to remove interferences.

    • Elute the folates (analyte and IS) using an elution solvent (e.g., a mixture of water, methanol, acetonitrile, and acetic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the eluted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases consisting of water with 0.5% acetic acid (A) and a methanol/acetonitrile mixture (B). The gradient is designed to separate different folate vitamers.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both the analyte (endogenous 5-MTHF) and the internal standard (Folic acid-13C5,15N).

  • Quantification:

    • Generate a calibration curve by analyzing known concentrations of 5-MTHF standard spiked with the same amount of IS.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples and calibrators.

    • Determine the concentration of 5-MTHF in the serum samples by interpolating their peak area ratios against the calibration curve.

Mandatory Visualization: Folate Metabolism Pathway

Folic acid and its derivatives are central to one-carbon metabolism, a network of interconnected pathways essential for the synthesis of DNA, RNA, and other critical molecules[11][12][13]. After absorption, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), which then acts as a carrier for one-carbon units[14].

Folate_Metabolism Folate and One-Carbon Metabolism Pathway cluster_enzymes Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->THF SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF dTMP dTMP (DNA Synthesis) Methylene_THF->dTMP TS Methyl_THF->THF MTR Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purines Purines (DNA/RNA Synthesis) Formyl_THF->Purines Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MTR (Vit B12) SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM dUMP dUMP dUMP->dTMP DHFR DHFR: Dihydrofolate Reductase SHMT SHMT: Serine Hydroxymethyltransferase MTHFR MTHFR: Methylene-THF Reductase MTR MTR: Methionine Synthase TS TS: Thymidylate Synthase

Caption: Core reactions in the folate one-carbon metabolism pathway.

Experimental_Workflow LC-MS/MS Workflow for Folate Quantification Sample 1. Serum Sample Collection Spike 2. Spike with IS (Folic Acid-13C5,15N) Sample->Spike Prepare 3. Protein Precipitation Spike->Prepare SPE 4. Solid-Phase Extraction (Clean-up) Prepare->SPE LC 5. LC Separation (C18 Column) SPE->LC MS 6. MS/MS Detection (SRM Mode) LC->MS Quant 7. Quantification (Peak Area Ratio vs Cal Curve) MS->Quant

Caption: Workflow for folate analysis using an isotopic internal standard.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (Rac)-Folic Acid-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of (Rac)-Folic acid-¹³C₅,¹⁵N, a stable isotope-labeled internal standard crucial for the accurate quantification of folic acid in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies, clinical diagnostics, and nutritional research.

Introduction

Folic acid, a B-vitamin, is essential for numerous biological processes, including DNA synthesis, repair, and methylation. Its quantification in biological samples is paramount for diagnosing deficiencies and monitoring the efficacy of supplementation. Stable isotope-labeled internal standards, such as (Rac)-Folic acid-¹³C₅,¹⁵N, are the gold standard for mass spectrometry-based quantification, offering unparalleled accuracy and precision by compensating for matrix effects and variations in sample processing. Understanding the fragmentation pattern of this internal standard is fundamental to developing robust and reliable analytical methods.

Predicted Mass Spectrometry Fragmentation

(Rac)-Folic acid-¹³C₅,¹⁵N has a monoisotopic mass of approximately 447.4 g/mol , which is 6 Da heavier than unlabeled folic acid due to the incorporation of five ¹³C atoms and one ¹⁵N atom in the glutamic acid moiety. The fragmentation of folic acid in tandem mass spectrometry (MS/MS) is well-characterized and primarily occurs at the C-N bond linking the p-aminobenzoyl and glutamic acid portions of the molecule.

Based on established fragmentation pathways of unlabeled folic acid, the predicted fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N is detailed below for both positive and negative ionization modes.

Positive Ion Mode Electrospray Ionization (ESI+)

In positive ion mode, folic acid is typically observed as the protonated molecule [M+H]⁺. For (Rac)-Folic acid-¹³C₅,¹⁵N, this corresponds to an m/z of approximately 448.4.

Table 1: Predicted Fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N in Positive Ion Mode (ESI+)

Precursor Ion (m/z)Predicted Fragment Ions (m/z)Description of Neutral Loss
448.4295.2Loss of the ¹³C₅,¹⁵N-labeled glutamic acid moiety
448.4176.1Further fragmentation of the pteridine ring

The most abundant and characteristic fragment ion results from the cleavage of the amide bond, leading to the loss of the isotopically labeled glutamic acid. This yields a fragment ion corresponding to the p-aminobenzoyl-pteridine portion of the molecule, which is not isotopically labeled and therefore appears at the same m/z as the corresponding fragment of unlabeled folic acid (m/z 295.2).[1][2]

Negative Ion Mode Electrospray Ionization (ESI-)

In negative ion mode, folic acid is observed as the deprotonated molecule [M-H]⁻ at an m/z of approximately 446.4 for the labeled analogue.

Table 2: Predicted Fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N in Negative Ion Mode (ESI-)

Precursor Ion (m/z)Predicted Fragment Ions (m/z)Description of Neutral Loss
446.4317.1Loss of the p-aminobenzoyl moiety
446.4179.1Cleavage yielding the labeled glutamic acid moiety
446.4132.1Further fragmentation

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of folic acid using (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a precipitation solution (e.g., methanol or acetonitrile containing an antioxidant like ascorbic acid) and the internal standard, (Rac)-Folic acid-¹³C₅,¹⁵N.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

Liquid Chromatography
  • Column: A C18 reverse-phase column is commonly used for the separation of folic acid.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute folic acid, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • For Folic Acid (Analyte):

      • Positive Mode: 442.2 -> 295.2[1]

      • Negative Mode: 440.4 -> 311.1[3][4]

    • For (Rac)-Folic acid-¹³C₅,¹⁵N (Internal Standard):

      • Positive Mode: 448.4 -> 295.2 (predicted)

      • Negative Mode: 446.4 -> 317.1 (predicted)

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.

Visualizing the Fragmentation and Workflow

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Fragmentation_Positive_Mode parent [M+H]⁺ (Rac)-Folic acid-¹³C₅,¹⁵N m/z 448.4 fragment1 Fragment Ion p-aminobenzoyl-pteridine m/z 295.2 parent->fragment1 -153 Da neutral_loss Neutral Loss ¹³C₅,¹⁵N-Glutamic Acid

Predicted Fragmentation in Positive Ion Mode.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Serum) add_is Add (Rac)-Folic acid-¹³C₅,¹⁵N Internal Standard sample->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Mass Spectrometer (Ionization) lc->ms msms Tandem MS (MRM) (Fragmentation & Detection) ms->msms data_analysis Data Analysis (Quantification) msms->data_analysis

General workflow for folic acid quantification.

Conclusion

The predictable and characteristic fragmentation of (Rac)-Folic acid-¹³C₅,¹⁵N makes it an ideal internal standard for the sensitive and accurate measurement of folic acid in various biological samples. By understanding its mass spectrometric behavior, researchers can confidently develop and validate robust LC-MS/MS methods, contributing to advancements in clinical diagnostics, nutritional science, and drug development. The data and protocols presented in this guide serve as a foundational resource for scientists employing this essential analytical tool.

References

(Rac)-Folic Acid-¹³C₅,¹⁵N: A Technical Guide to Isotopic Enrichment and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of (Rac)-Folic acid-¹³C₅,¹⁵N, a stable isotope-labeled internal standard and tracer for advanced biomedical research. This document details the analytical methodologies for quality control and provides a framework for its application in metabolic studies.

Quantitative Data Summary

The isotopic enrichment and chemical purity of (Rac)-Folic acid-¹³C₅,¹⁵N are critical parameters for ensuring data accuracy and reproducibility in research applications. The following tables summarize the typical specifications for this isotopically labeled compound.

Table 1: Isotopic Enrichment Specifications

IsotopeAtom % EnrichmentLabeling Position
Carbon-13 (¹³C)≥ 98%All 5 carbons of the glutamic acid moiety
Nitrogen-15 (¹⁵N)≥ 98%Nitrogen of the glutamic acid moiety

Table 2: Chemical Purity Specifications

ParameterSpecification
Chemical Purity (CP)≥ 95%
Molecular Formula¹³C₅C₁₄H₁₉¹⁵NN₆O₆
Molecular Weight447.35 g/mol
AppearanceWhite to off-white powder

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity is paramount. The following sections outline the detailed methodologies for the quality control of (Rac)-Folic acid-¹³C₅,¹⁵N.

Determination of Isotopic Enrichment by Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the primary technique for determining the isotopic enrichment of labeled compounds. This method allows for the precise measurement of the mass-to-charge ratio (m/z) and the relative abundance of different isotopologues.

2.1.1. Sample Preparation

  • Accurately weigh approximately 1 mg of (Rac)-Folic acid-¹³C₅,¹⁵N standard.

  • Dissolve the standard in a suitable solvent, such as a solution of 0.1 M NaOH, to a final concentration of 1 mg/mL to create a stock solution. This stock should be protected from light and stored at -80°C.

  • Prepare a working solution by diluting the stock solution in an appropriate solvent compatible with the mass spectrometer, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL.

2.1.2. Instrumentation and Parameters

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer Mode: Full scan mode with high resolution (>10,000) to resolve the isotopic peaks.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the labeled folic acid.

    • Identify the molecular ion peak corresponding to the fully labeled species ([M+H]⁺ or [M-H]⁻).

    • Measure the peak intensities of the monoisotopic peak (M₀) and the labeled peaks (M+1, M+2, etc.).

    • Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level, correcting for the natural abundance of isotopes.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the chemical purity of folic acid and identifying any related impurities.

2.2.1. Sample Preparation

  • Prepare a stock solution of (Rac)-Folic acid-¹³C₅,¹⁵N at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 0.1 M NaOH).

  • Further dilute the stock solution with the mobile phase to a working concentration within the linear range of the UV detector (e.g., 10-50 µg/mL).

2.2.2. HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of methanol and phosphate buffer (pH 6.4) in a 12:88 (v/v) ratio[1].

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength of approximately 280 nm[1].

  • Column Temperature: Maintained at a constant temperature, for example, 30°C[1].

2.2.3. Data Analysis

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peak area of the main folic acid peak and any impurity peaks.

  • Calculate the chemical purity using the area normalization method, where the purity is the percentage of the main peak area relative to the total area of all peaks.

Mandatory Visualizations

Folic Acid Metabolism Pathway

Folic acid is a crucial component of one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides (purines and thymidylate) and amino acids (methionine). (Rac)-Folic acid-¹³C₅,¹⁵N serves as a tracer to investigate the flux through these pathways.

Folic_Acid_Metabolism cluster_0 Cellular Uptake and Activation cluster_1 One-Carbon Metabolism cluster_2 Biosynthetic Outputs Folic_Acid Folic Acid (¹³C₅,¹⁵N-labeled) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Serine->Methylene_THF Glycine Glycine Methylene_THF->Glycine Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF dTMP dTMP Synthesis (DNA) Methylene_THF->dTMP Methionine Methionine Synthesis Methyl_THF->Methionine Purines Purine Synthesis (DNA/RNA) Formyl_THF->Purines Homocysteine Homocysteine Homocysteine->Methionine

Caption: Overview of the Folic Acid Metabolic Pathway.

Experimental Workflow for Metabolic Tracing

The use of (Rac)-Folic acid-¹³C₅,¹⁵N in metabolic research typically follows a standardized workflow from sample preparation to data analysis.

Experimental_Workflow Start Start: Cell Culture or In Vivo Model Labeling Introduce (Rac)-Folic acid-¹³C₅,¹⁵N Start->Labeling Incubation Incubate for a Defined Time Period Labeling->Incubation Harvesting Harvest Cells or Tissues Incubation->Harvesting Extraction Metabolite Extraction (e.g., with 80% Methanol) Harvesting->Extraction SPE Sample Cleanup (Solid-Phase Extraction) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis: Isotopologue Distribution Analysis LC_MS->Data_Analysis Interpretation Biological Interpretation: Pathway Flux Analysis Data_Analysis->Interpretation

Caption: General Experimental Workflow for Metabolic Tracing Studies.

Quality Control Workflow

The quality control process ensures the identity, purity, and isotopic enrichment of the labeled folic acid standard.

QC_Workflow Start Synthesized (Rac)-Folic acid-¹³C₅,¹⁵N Purity Chemical Purity (HPLC-UV) Start->Purity Enrichment Isotopic Enrichment (HRMS) Start->Enrichment Structure Structural Confirmation (NMR) Start->Structure Pass_Fail QC Pass/Fail Purity->Pass_Fail Enrichment->Pass_Fail Structure->Pass_Fail Release Release for Use Pass_Fail->Release Pass Reject Reject Batch Pass_Fail->Reject Fail

Caption: Quality Control Workflow for Labeled Folic Acid.

References

An In-depth Technical Guide to (Rac)-Folic Acid-13C5,15N: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (Rac)-Folic acid-13C5,15N, a stable isotope-labeled form of folic acid. It is intended for use by professionals in research and drug development who are utilizing this compound as a tracer or internal standard in experimental settings. This document outlines its physicochemical properties, safety precautions, and detailed methodologies for its application in metabolic studies.

Compound Identification and Properties

This compound is a synthetic, non-radioactive, isotopically labeled version of folic acid, a B vitamin vital for DNA synthesis and repair.[1] The labeling with five Carbon-13 atoms and one Nitrogen-15 atom allows for its differentiation from endogenous folic acid in biological systems, making it an invaluable tool in pharmacokinetic and metabolic research.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms (Rac)-Vitamin B9-13C5,15N, (Rac)-Vitamin M-13C5,15N[2]
Molecular Formula ¹³C₅C₁₄H₁₉¹⁵NN₆O₆[4]
Molecular Weight 447.35 g/mol [4][5]
Appearance White to off-white or brown solid powder[4][]
Melting Point >285 °C[4][]
Purity ≥95% (CP); ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[]
Solubility Practically insoluble in water and most organic solvents. Dissolves in dilute acids and alkaline solutions. Soluble in DMSO.[][7][8][9]
Storage Store at -20°C or 2-8°C, protected from light.[4][]

Safety and Handling Guidelines

As this compound is a stable, non-radioactive isotope, its chemical and toxicological properties are considered to be the same as unlabeled folic acid. Therefore, the primary safety considerations are related to the handling of a powdered chemical compound.

Hazard Identification

This compound is not classified as a hazardous substance. However, as with any chemical powder, inhalation of dust and direct contact with skin and eyes should be avoided.

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Gloves: Impermeable gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect clothing and skin.

  • Respiratory Protection: Not generally required, but a dust mask is recommended if handling large quantities or if there is a risk of aerosolization.

Work should be conducted in a well-ventilated area. After handling, wash hands thoroughly.

First Aid Measures
  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

  • Skin Contact: Wash with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth with water. If a large amount is ingested, seek medical advice.

Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and dark place as specified by the manufacturer.[4][] Unused material and waste should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Role in Biological Pathways: One-Carbon Metabolism

Folic acid and its derivatives are central to one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (purines and thymidylate), amino acids (methionine and serine), and for DNA methylation. This compound, as a tracer, allows for the detailed study of these processes.

Folic_Acid_Metabolism FA Folic Acid (PteGlu) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF dTMP dTMP (Thymidylate) Methylene_THF->dTMP TS Methyl_THF->THF MS Methenyl_THF->Methylene_THF Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Formyl_THF->THF Purines Purine Synthesis Formyl_THF->Purines Serine Serine Glycine Glycine Serine->Glycine Glycine->Serine dUMP dUMP dUMP->dTMP Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Bioavailability_Workflow Study_Design Study Design and Volunteer Recruitment Dosing Administration of this compound Study_Design->Dosing Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage at -80°C Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation: - Protein Precipitation - Solid Phase Extraction (SPE) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis and Pharmacokinetic Modeling LCMS_Analysis->Data_Analysis

References

The Principle of Using Stable Isotope-Labeled Internal Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, applications, and methodologies for utilizing stable isotope-labeled internal standards (SIL-IS) in quantitative analysis. SIL-IS have become the gold standard in mass spectrometry-based applications, offering unparalleled accuracy and precision for researchers, scientists, and drug development professionals.[1] This guide will delve into the foundational concepts, present comparative data, provide detailed experimental protocols, and visualize key workflows to facilitate a deeper understanding and implementation of this powerful analytical technique.

Core Principles of Stable Isotope-Labeled Internal Standards

The fundamental principle behind the use of SIL-IS lies in their near-identical physicochemical properties to the analyte of interest.[1] A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] This subtle increase in mass allows the SIL-IS to be distinguished from the native analyte by a mass spectrometer, while ensuring it behaves almost identically during sample preparation, chromatography, and ionization.[1][3]

The primary role of an internal standard is to correct for variability throughout the analytical workflow.[1] By adding a known amount of SIL-IS to a sample at the earliest stage of preparation, it experiences the same procedural losses, matrix effects, and instrument response fluctuations as the endogenous analyte.[3] Consequently, the ratio of the analytical signal of the analyte to that of the SIL-IS remains constant, enabling highly accurate and precise quantification.[4]

Advantages of SIL-IS over Structural Analogs

The superiority of SIL-IS over other types of internal standards, such as structural analogs, is well-documented. Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled.[5] While they can offer some degree of correction, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, compromising data quality.[1][6]

Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a major challenge in quantitative mass spectrometry.[1][4] Because a SIL-IS co-elutes with the analyte and has the same ionization properties, it is affected by the matrix in the same manner, providing effective normalization.[1] In contrast, structural analogs may elute at slightly different times and have different susceptibilities to matrix effects, leading to inaccurate results.[7] Studies have shown that the matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more when they do not co-elute perfectly.[7]

Improving Accuracy and Precision

The use of SIL-IS significantly enhances the accuracy and precision of quantitative assays. By compensating for variations at every step of the analytical process, SIL-IS reduces the overall variability of the measurement.

ParameterStable Isotope-Labeled ISStructural Analog ISReference
Accuracy (Bias) Typically within ±5%Can exceed ±15%[8]
Precision (%CV) Significantly lowerHigher[8]
Recovery Variability More reliable trackingLess reliable tracking[6]
Matrix Effect Compensation Highly effectiveInconsistent[1]

A comparative study on the quantification of the anticancer drug Kahalalide F demonstrated a significant improvement in both precision and accuracy when using a SIL-IS compared to a structural analog. The mean bias was reduced, and the variance was significantly lower with the SIL-IS.[8]

Key Applications of Stable Isotope-Labeled Internal Standards

The robustness and reliability of SIL-IS have made them indispensable in various fields of research and development.

Quantitative Proteomics: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics.[9][10] In SILAC, cells are cultured in media where natural ("light") amino acids (e.g., arginine and lysine) are replaced with their "heavy" stable isotope counterparts.[11] After a number of cell divisions, the heavy amino acids are fully incorporated into the cellular proteome.[9] The "heavy" and "light" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the peak intensities of the heavy and light peptides provides a direct measure of the relative protein abundance between the two conditions.[10]

Metabolomics and Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the absolute quantification of small molecules in complex biological samples.[12] A known amount of a SIL-IS for the target metabolite is spiked into the sample prior to extraction and analysis.[13] By measuring the ratio of the endogenous analyte to the SIL-IS, the absolute concentration of the metabolite in the original sample can be precisely calculated.[12] This technique is crucial for biomarker validation and clinical metabolomics.[14]

Drug Development and Pharmacokinetic Studies

SIL-IS are extensively used in drug metabolism and pharmacokinetic (DMPK) studies to accurately quantify drug candidates and their metabolites in biological fluids.[][16] By administering a therapeutic dose of the unlabeled drug along with a microdose of the stable isotope-labeled version, researchers can determine key pharmacokinetic parameters such as absolute bioavailability, clearance, and volume of distribution with high precision in a single study.[17][18]

Experimental Protocols

General Workflow for Isotope Dilution Analysis

The following diagram illustrates the fundamental workflow for quantitative analysis using a stable isotope-labeled internal standard.

G General Workflow for Isotope Dilution Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine, Tissue) Spike Add Known Amount of SIL-IS Sample->Spike Equilibrate Equilibrate and Mix Spike->Equilibrate Extract Extract Analytes and SIL-IS Equilibrate->Extract Chromatography Chromatographic Separation (LC) Extract->Chromatography MS Mass Spectrometric Detection (MS/MS) Chromatography->MS Integrate Integrate Peak Areas (Analyte and SIL-IS) MS->Integrate Ratio Calculate Analyte/SIL-IS Ratio Integrate->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify

General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Methodology:

  • Sample Collection: Obtain the biological sample of interest.

  • Spiking: Add a precise and known amount of the SIL-IS to the sample. This should be done at the very beginning of the sample preparation process.[19]

  • Equilibration and Extraction: Thoroughly mix the sample to ensure the SIL-IS is evenly distributed and in equilibrium with the analyte. Perform the extraction of the analyte and SIL-IS from the sample matrix.[13]

  • LC-MS/MS Analysis: Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The LC separates the analyte and SIL-IS from other matrix components, and the MS/MS detects and measures the intensity of both the analyte and the SIL-IS.[13]

  • Data Analysis: Integrate the peak areas of the analyte and the SIL-IS. Calculate the ratio of the analyte peak area to the SIL-IS peak area. Use a calibration curve to determine the concentration of the analyte in the original sample.[13]

SILAC Protocol for Quantitative Proteomics

The following diagram outlines the key phases of a typical SILAC experiment.

G SILAC Experimental Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Culture_Light Cell Culture 1 (Light Medium) Incorporate Metabolic Incorporation (>5 cell divisions) Culture_Light->Incorporate Culture_Heavy Cell Culture 2 (Heavy Medium) Culture_Heavy->Incorporate Treatment Apply Differential Treatment Incorporate->Treatment Harvest Harvest and Lyse Cells Treatment->Harvest Mix Combine Cell Lysates (1:1 Ratio) Harvest->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Identify and Quantify Peptides LCMS->Quant

The two main phases of a SILAC experiment: adaptation and experimental analysis.

Methodology:

  • Adaptation Phase:

    • Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[9]

    • Allow the cells to undergo at least five doublings to ensure complete incorporation of the heavy amino acids into the proteome.[11]

  • Experimental Phase:

    • Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.[20]

    • Harvest and lyse the cells from both populations.[20]

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.[20]

  • Analysis Phase:

    • Digest the combined protein mixture into peptides using an enzyme like trypsin.[20]

    • Analyze the peptide mixture using LC-MS/MS.[10]

    • The mass spectrometer will detect pairs of "light" and "heavy" peptides. The ratio of their intensities is used to determine the relative abundance of the corresponding protein.[10]

Pharmacokinetic Study Using a Stable Isotope-Labeled Drug

The logical flow for determining absolute bioavailability using a co-administration of labeled and unlabeled drug is depicted below.

G Pharmacokinetic Study Workflow for Absolute Bioavailability cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_calculation Pharmacokinetic Calculation Oral_Dose Oral Administration of Unlabeled Drug Blood_Sample Collect Blood Samples at Timed Intervals Oral_Dose->Blood_Sample IV_Dose Intravenous Administration of SIL-Labeled Drug (Microdose) IV_Dose->Blood_Sample Process_Sample Process Blood to Plasma Blood_Sample->Process_Sample LCMS_Analysis LC-MS/MS Quantification of Labeled and Unlabeled Drug Process_Sample->LCMS_Analysis AUC_Oral Calculate AUC for Oral Dose LCMS_Analysis->AUC_Oral AUC_IV Calculate AUC for IV Dose LCMS_Analysis->AUC_IV Bioavailability Calculate Absolute Bioavailability (F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral)) AUC_Oral->Bioavailability AUC_IV->Bioavailability

Workflow for determining absolute bioavailability using a stable isotope-labeled drug.

Methodology:

  • Dosing: Administer the therapeutic dose of the unlabeled drug orally and a simultaneous intravenous (IV) microdose of the stable isotope-labeled drug.[17]

  • Sample Collection: Collect blood samples at various time points after dosing.[18]

  • Sample Processing and Analysis: Process the blood samples to obtain plasma. Use a validated LC-MS/MS method to simultaneously quantify the concentrations of both the unlabeled (from the oral dose) and the labeled (from the IV dose) drug in the plasma samples.[18]

  • Pharmacokinetic Analysis:

    • Calculate the Area Under the Curve (AUC) for the concentration-time profiles of both the orally and intravenously administered drug.

    • Determine the absolute bioavailability (F) by comparing the dose-normalized AUC from the oral administration to the AUC from the IV administration.

Conclusion

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, providing a level of accuracy and precision that is unmatched by other internal standardization techniques.[1] From fundamental research in proteomics and metabolomics to the development of new therapeutics, SIL-IS enables researchers to obtain reliable and robust data from complex biological matrices. By understanding the core principles and implementing the detailed methodologies outlined in this guide, scientists and drug development professionals can confidently apply this powerful technique to advance their research and development efforts.

References

Methodological & Application

Application Note: Quantification of Folic Acid in Human Serum using (Rac)-Folic acid-13C5,15N Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientist, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of folic acid in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology employs a stable isotope-labeled internal standard, (Rac)-Folic acid-13C5,15N, to ensure high accuracy and precision. Two detailed protocols for sample preparation are provided: a straightforward protein precipitation method for high-throughput analysis and a more comprehensive solid-phase extraction (SPE) method for cleaner extracts and potentially lower limits of quantification. This document provides a complete workflow, including sample preparation, chromatographic conditions, and mass spectrometric parameters, making it a valuable resource for researchers in clinical chemistry, nutritional science, and drug development.

Introduction

Folic acid (Vitamin B9) is a crucial nutrient involved in a multitude of physiological processes, including nucleotide synthesis, DNA methylation, and red blood cell formation.[1][2] Accurate measurement of folic acid levels in biological matrices is essential for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies of folate-related therapeutics. LC-MS/MS has become the gold standard for this analysis due to its superior sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities during sample preparation and injection, thereby ensuring reliable quantification.[3]

Folic Acid Metabolism

Folic acid is the synthetic form of folate and serves as a precursor to a variety of biologically active forms. Upon entering the cell, it is reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[5][6] THF is the central molecule in folate metabolism, acting as a carrier of one-carbon units for various biosynthetic reactions, including the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[5][6]

Folic_Acid_Metabolism Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT Purine_Synthesis Purine Synthesis THF->Purine_Synthesis 5,10-Methylene-THF->THF TS 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR 5-Methyl-THF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Figure 1. Simplified Folic Acid Metabolic Pathway.

Experimental Protocols

Materials and Reagents
  • Folic Acid standard

  • This compound

  • HPLC-grade Methanol, Acetonitrile, Water

  • Formic Acid, Acetic Acid

  • Ammonium Formate, Ammonium Acetate

  • Ascorbic Acid

  • Human Serum (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Phenyl or C18)

Note: Folates are sensitive to light and oxidation. All procedures should be performed under subdued lighting, and solutions should be stored in amber vials at -25°C or lower.[2] The addition of ascorbic acid to standards and samples is recommended to prevent degradation.[2]

Protocol 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[4][7]

  • Sample Preparation:

    • Pipette 200 µL of serum sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution.

    • Add 800 µL of cold acetonitrile containing 0.1% formic acid and 50 µg/mL ascorbic acid.[8]

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract, which can improve assay sensitivity and reduce matrix effects.[2][9]

  • Sample Pre-treatment:

    • To 200 µL of serum sample, calibrator, or QC, add 20 µL of this compound internal standard working solution and vortex.[2]

    • Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2).[2] Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.[2]

  • SPE Cartridge Conditioning:

    • Condition a phenyl SPE cartridge with 2 mL of acetonitrile, followed by 2 mL of methanol, and finally 2 mL of SPE sample buffer.[2]

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge. Allow it to pass through under gravity.[2]

  • Washing:

    • Wash the cartridge with 3 mL of SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).[2]

  • Elution:

    • Elute the folates with an appropriate elution solvent (e.g., 1 mL of a solution containing 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, and 1 g/L Ascorbic Acid).[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase and transfer to an autosampler vial.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Serum Sample/ Calibrator/QC Add_IS Add this compound IS Sample->Add_IS Method_Choice Choose Method Add_IS->Method_Choice Protein_Precipitation Protocol 1: Protein Precipitation Method_Choice->Protein_Precipitation High-Throughput SPE Protocol 2: Solid-Phase Extraction Method_Choice->SPE High Sensitivity Evaporation Evaporate to Dryness Protein_Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (SRM) LC_Separation->MSMS_Detection Data_Processing Data Processing & Quantitation MSMS_Detection->Data_Processing

References

Application Notes and Protocols for Folate Quantification Using (Rac)-Folic acid-13C5,15N Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid and its derivatives, collectively known as folates, are essential B vitamins crucial for a variety of metabolic processes, including one-carbon metabolism, which is fundamental for the biosynthesis of nucleotides (DNA and RNA) and the methylation of proteins and lipids.[1][2] Accurate quantification of folate levels in biological matrices is critical for nutritional assessment, clinical diagnostics, and the development of therapeutic agents that target folate-dependent pathways, such as antifolates used in cancer chemotherapy.[1]

This document provides a detailed protocol for the sensitive and specific quantification of folic acid in biological samples using a stable isotope dilution assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs (Rac)-Folic acid-13C5,15N as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample recovery during preparation.[3][4][5]

Principle of the Method

The stable isotope dilution LC-MS/MS method is a robust analytical technique for quantifying analytes in complex matrices.[6][7] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the beginning of the workflow.[8][9][10] Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard, accurate quantification can be achieved, compensating for potential sample loss during preparation and ion suppression during analysis.[3][4]

Experimental Protocols

Materials and Reagents
  • (Rac)-Folic acid (Analyte)

  • This compound (Internal Standard)[8][9][10]

  • HPLC Grade Methanol[1]

  • HPLC Grade Acetonitrile[1]

  • Formic Acid (LC-MS Grade)[1]

  • Ascorbic Acid[11][12][13]

  • Ammonium Acetate

  • Ultrapure Water

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or Strong Anion Exchange)[4][5]

  • Biological Matrix (e.g., Serum, Plasma, Cell Lysates)

Preparation of Stock and Working Solutions

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a solution of 0.1 M NaOH. Further dilute with a solvent containing antioxidants (e.g., 1% ascorbic acid and 0.2% 2-mercaptoethanol in water) to prevent degradation.[14] Store at -80°C in amber vials to protect from light.[12]

Analyte Stock Solution (1 mg/mL): Prepare in the same manner as the internal standard stock solution using (Rac)-Folic acid.

Working Solutions: Prepare working solutions of both the analyte (for calibration curve) and the internal standard by diluting the stock solutions with an appropriate buffer (e.g., 50:50 methanol/water with 0.1% ascorbic acid).[2]

Sample Preparation (Human Serum)
  • Thawing: Thaw frozen serum samples on ice, protected from light.[1]

  • Spiking: To 200 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly.[1][12]

  • Protein Precipitation: Add 400 µL of acetonitrile containing 1% ascorbic acid to precipitate proteins. Vortex for 1 minute.[11][12]

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1][12]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

Solid-Phase Extraction (SPE) - Optional Cleanup Step

For cleaner samples and to reduce matrix effects, an SPE step can be employed.[4][5]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the folic acid and internal standard with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[11]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[1]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm)[1][12]
Column Temperature 30°C[1][12]
Autosampler Temp 4°C[1][12]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.4 mL/min
Injection Volume 5 µL[1]
Gradient See Table 2

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[6][7]
Ion Source Temp 500°C[11]
Ion Spray Voltage 5500 V[11]
MRM Transitions See Table 3
Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the prepared standards. The concentration of folic acid in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Representative Liquid Chromatography Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
4.05050
4.1595
5.5595
5.69010
7.09010

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Folic Acid (Analyte) 442.2295.125
This compound (IS) 448.2300.125

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Table 3: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²) > 0.995[15]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%[6]
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis sample Biological Sample (e.g., Serum) spike Spike with This compound IS sample->spike precipitate Protein Precipitation (Acetonitrile + Ascorbic Acid) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe lcms LC-MS/MS Analysis supernatant->lcms dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Peak Area Ratio) data->quant

Caption: Experimental workflow for folate quantification.

signaling_pathway cluster_folate_cycle One-Carbon Metabolism cluster_biosynthesis Biosynthesis cluster_methylation Methylation Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF Pyrimidines Pyrimidine Synthesis (dTMP) MethyleneTHF->Pyrimidines Homocysteine Homocysteine MethylTHF->Homocysteine Purines Purine Synthesis FormylTHF->Purines Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine Homocysteine->Methionine MS

Caption: Simplified folate-mediated one-carbon metabolism.

References

Application Note and Protocol: Folic Acid Analysis Using a Labeled Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a B vitamin essential for DNA synthesis and repair, plays a crucial role in various physiological processes.[1][2] Accurate quantification of folic acid and its vitamers in biological matrices is critical for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the analysis of folic acid in serum and food matrices using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a labeled standard, such as ¹³C₅-folic acid or deuterated folic acid, is the gold standard for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[1][2][3]

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled analog of folic acid (the internal standard) is added to the sample at the beginning of the preparation process.[1][2] This "spiked" sample is then subjected to extraction and purification steps to isolate the analyte and the internal standard. The final extract is analyzed by LC-MS/MS, which separates the analyte from other matrix components and detects both the unlabeled (endogenous) and labeled folic acid based on their specific mass-to-charge ratios. The ratio of the signal from the endogenous analyte to that of the labeled internal standard is used to calculate the concentration of the analyte in the original sample, ensuring high accuracy and precision.[4][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of folic acid and its related vitamers in serum.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Serum

AnalyteLimit of Detection (LOD) (nmol/L)Limit of Quantification (LOQ) (nmol/L)
5-methyltetrahydrofolic acid (5MeTHF)0.13[6]-
5-formyltetrahydrofolic acid (5FoTHF)0.05[6]-
Folic Acid (FA)0.07[6]-
4-α-hydroxy-5-methyltetrahydrofolate (hmTHF)-0.07 - 0.52[7]
p-aminobenzoylglutamate (pABG)-0.07 - 0.52[7]
p-acetamidobenzoylglutamate (apABG)-0.07 - 0.52[7]

Table 2: Linearity and Precision in Serum

AnalyteLinearity Range (nmol/L)Within-run Imprecision (CV%)Between-run Imprecision (CV%)
5-methyltetrahydrofolic acid (5MeTHF)1.0 - 100[5]<7% (>0.5 nmol/L)[6]<7% (>0.5 nmol/L)[6]
5-formyltetrahydrofolic acid (5FoTHF)0.1 - 10[5]<10% (>0.5 nmol/L)[6]<10% (>0.5 nmol/L)[6]
Folic Acid (FA)0.1 - 10[5]<10% (>2.0 nmol/L)[6]<10% (>2.0 nmol/L)[6]

Experimental Protocols

Protocol 1: Folic Acid Analysis in Human Serum

This protocol details the extraction of folic acid from serum samples using protein precipitation followed by solid-phase extraction (SPE).

Materials:

  • Human serum samples

  • Stable isotope-labeled internal standard solution (e.g., ¹³C₅-Folic Acid, Folic Acid-d₄)[8]

  • Acetonitrile, ice-cold[8]

  • SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2)[9]

  • SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4)[9]

  • SPE elution buffer (e.g., 400 mL/L Acetonitrile:100 mL/L Methanol:10 mL/L Acetic Acid:1 g/L Ascorbic Acid)[9]

  • Reconstitution solution (e.g., 9:1 water and methanol)[9]

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., Phenyl or C18)[6][9]

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Spiking: To 200 µL of serum sample, add a known amount of the labeled internal standard solution (e.g., 20 µL of 1000 ng/mL folate ISTD mixture). Vortex briefly.[9]

  • Protein Precipitation: Add ice-cold acetonitrile to the sample, vortex for 30 seconds, and then centrifuge for 10 minutes at 14,000 rpm to precipitate proteins.[8]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with the appropriate solvents as per the manufacturer's instructions (e.g., with acetonitrile, followed by methanol, and then SPE sample buffer).[9]

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[9]

    • Washing: Wash the cartridge with SPE wash buffer to remove interfering substances.[9]

    • Elution: Elute the folic acid and the internal standard from the cartridge using the SPE elution buffer.[9]

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at room temperature.[9]

  • Reconstitution: Reconstitute the dried residue in a known volume of the reconstitution solution (e.g., 200 µL).[9]

  • LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Protocol 2: Folic Acid Analysis in Food Matrices

This protocol is a general guideline for the extraction of folic acid from food samples, which often requires an enzymatic digestion step to release bound folates.

Materials:

  • Homogenized food sample

  • Extraction buffer (e.g., 0.1M potassium phosphate buffer with 0.1% sodium ascorbate, pH 8.5)[10]

  • α-amylase solution

  • Protease solution

  • Hog kidney conjugase solution[11]

  • Stable isotope-labeled internal standard solution

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Homogenization and Spiking: Homogenize the food sample and weigh an appropriate amount. Add the labeled internal standard.

  • Extraction: Add the extraction buffer to the homogenized sample and heat to release folates from the food matrix.[12] Antioxidants like ascorbic acid should be included to prevent folate degradation.[13]

  • Enzymatic Digestion (Tri-enzyme treatment):

    • Treat the extract with α-amylase and protease to break down starches and proteins that may trap folates.[11]

    • Follow with conjugase treatment to hydrolyze polyglutamated forms of folate into monoglutamates for accurate quantification.[11][12]

  • Purification: Purify the extract using solid-phase extraction (SPE) as described in Protocol 1 to remove interfering compounds.

  • LC-MS/MS Analysis: Analyze the purified extract by LC-MS/MS.

Visualizations

experimental_workflow_serum cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Serum Sample (200 µL) spike Add Labeled Internal Standard sample->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Cartridge supernatant->condition load Load Supernatant condition->load wash Wash Cartridge load->wash elute Elute Folates wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Serum sample preparation workflow for folic acid analysis.

experimental_workflow_food cluster_extraction Extraction & Digestion cluster_purification Purification cluster_analysis Analysis sample Homogenized Food Sample spike Add Labeled Internal Standard sample->spike extract Buffer Extraction (with heat) spike->extract enzyme Tri-Enzyme Digestion (Amylase, Protease, Conjugase) extract->enzyme spe Solid-Phase Extraction (SPE) enzyme->spe lcms LC-MS/MS Analysis spe->lcms

Caption: Food sample preparation workflow for folic acid analysis.

Conclusion

The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of folic acid in complex biological matrices. The detailed protocols and workflows presented in this application note offer a reliable foundation for researchers, scientists, and drug development professionals to implement accurate folic acid analysis in their laboratories. The inherent accuracy of the isotope dilution technique makes it an indispensable tool for clinical research and regulatory submissions.

References

Application Notes and Protocols for (Rac)-Folic Acid-¹³C₅,¹⁵N in Human Folate Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (Rac)-Folic acid-¹³C₅,¹⁵N and other stable isotope-labeled folates in human bioavailability studies. The use of stable isotopes allows for the sensitive and specific tracking of folate absorption and metabolism, distinguishing it from the body's natural folate stores.

Introduction

Folate is a crucial B-vitamin essential for numerous metabolic processes, including nucleotide synthesis and DNA methylation. Understanding the bioavailability of folate from different sources, such as natural foods, fortified foods, and supplements, is vital for establishing dietary recommendations and developing effective public health strategies. Stable isotope-labeled compounds, such as (Rac)-Folic acid-¹³C₅,¹⁵N, serve as powerful tools in these investigations. By incorporating heavier isotopes of carbon and nitrogen, these labeled folates can be distinguished from endogenous folate pools using mass spectrometry, enabling precise quantification of absorption and metabolism.

The advent of stable-isotope-labeled folates allows for sensitive and specific tracking of folate absorption. This methodology enables researchers to follow and differentiate administered folate from the natural folate already present in the body.

Quantitative Data Summary

The following tables summarize quantitative data from various human folate bioavailability studies that have utilized stable isotope-labeled folic acid.

Table 1: Bioavailability of Folic Acid from Fortified Foods

Food MatrixLabeled Folic Acid UsedDoseRelative Bioavailability (%)Study PopulationReference
Pectin-coated fortified rice¹³C₅-PteGlu400 µg68.7% (range 47-105)Healthy volunteers (N=26)[1]
Uncoated fortified rice¹³C₅-PteGlu400 µg86.5% (range 65-115)Healthy volunteers (N=26)[1]
Fortified white bread¹³C₆-PteGlu225 µg71% (relative to capsules)15 women[2]
Fortified branflakes¹³C₆-PteGlu225 µg37% (relative to capsules)15 women[2]

Table 2: Comparison of Oral and Intravenous Folic Acid Administration

Administration RouteLabeled Folic Acid UsedDose (nmol)24-h Urinary Excretion (% of dose)Key FindingReference
Oral[¹³C₅]folic acid~500~2%Equivalent excretion to [²H₂]folic acid, suggesting similar handling.[3]
Oral[²H₂]folic acid~500~2%Expression as a ratio of urinary [¹³C₅]/[²H₂]folates showed less variability.[3]
Oral[¹³C₅]folic acid1010-Limited short-term plasma response, likely due to hepatic first-pass uptake.[3]
Intravenous[²H₂]folic acid226-Rapid increase in plasma isotopic enrichment, returning to near basal values by ~2 hours post-dose.[3]

Experimental Protocols

Protocol for a Dual-Label Stable Isotope Bioavailability Study

This protocol is adapted from studies assessing the bioavailability of folic acid from fortified foods.

Objective: To determine the relative bioavailability of folic acid from a test food compared to a reference dose using a dual-label stable isotope approach.

Materials:

  • Orally administered labeled folic acid (e.g., [¹³C₆]folic acid)

  • Intravenously administered labeled folic acid (e.g., [²H₄]folic acid)

  • Test food fortified with the oral labeled folic acid

  • Reference capsules containing the oral labeled folic acid

  • Equipment for blood and urine collection

  • LC-MS/MS system for folate analysis

Procedure:

  • Subject Recruitment and Preparation:

    • Recruit healthy adult volunteers.

    • For 24 hours prior to and during the study, subjects should consume a low-folate diet (approximately 100 µ g/day ).[1]

    • In some protocols, subjects are given "saturation" doses of unlabeled folic acid (e.g., 2 mg/day for 7 days) before the study to saturate body stores, although some studies aim to avoid this.[4]

  • Dosing:

    • Administer a single oral dose of the test food or reference capsule containing a known amount of [¹³C₆]folic acid (e.g., 225 µg).[2]

    • Shortly after the oral dose, administer an intravenous injection of a known amount of [²H₄]folic acid (e.g., 100 µg).[2]

  • Sample Collection:

    • Collect blood samples at baseline (0 hours) and at various time points post-dose (e.g., 1, 2, 5, and 8 hours).[1]

    • Collect all urine produced over a 24 or 48-hour period post-dose.

  • Sample Processing and Analysis:

    • Separate plasma from blood samples.

    • Store plasma and urine samples at -80°C until analysis.

    • Quantify the concentration of labeled ([¹³C₆] and [²H₄]) and unlabeled folates in plasma and urine using a validated LC-MS/MS method.[1]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the plasma concentration of the orally administered labeled folate.

    • Determine the total amount of both labeled folates excreted in the urine over the collection period.

    • The primary index of absorption can be the urinary excretion ratio (UER), calculated as the percentage of the labeled oral dose excreted divided by the percentage of the intravenous dose excreted.[2]

    • Relative bioavailability is calculated by comparing the AUC or UER of the test food to that of the reference capsule.

LC-MS/MS Analysis of Labeled Folates in Human Serum

This protocol provides a general workflow for the quantification of ¹³C-labeled folate species in serum.

Objective: To accurately measure the concentration of (Rac)-Folic acid-¹³C₅ and its metabolites in human serum samples.

Materials:

  • Serum samples

  • Ascorbic acid solution (200 mmol/L)

  • Acetonitrile

  • Internal standards: ¹³C₅-5-methyltetrahydrofolate (¹³C₅ 5mTHF), ¹³C₅-folic acid (¹³C₅ FA), etc.[5]

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To 60 µL of serum, add 7 µL of 200 mmol/L ascorbic acid to prevent folate oxidation.[5]

    • Deproteinize the sample by adding 120 µL of acetonitrile containing the ¹³C-labeled internal standards.[5]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer 70 µL of the supernatant to a new plate and evaporate to dryness using a vacuum centrifuge.[5]

    • Reconstitute the dried extract in an appropriate buffer (e.g., water or mobile phase).

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a suitable C18 reversed-phase column.

    • Use a mobile phase gradient appropriate for separating different folate vitamers.

    • Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The mass transitions for the labeled and unlabeled folates will be specific to the isotopes incorporated.

  • Quantification:

    • Construct a calibration curve using known concentrations of folate standards.

    • Calculate the concentration of the labeled folates in the samples based on the ratio of the analyte peak area to the internal standard peak area.

Visualizations

Experimental_Workflow_Dual_Label_Study cluster_preparation Phase 1: Subject Preparation cluster_dosing Phase 2: Dosing cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Analysis & Data Interpretation Recruitment Recruit Healthy Volunteers LowFolateDiet 24h Low Folate Diet Recruitment->LowFolateDiet OralDose Oral Dose (e.g., ¹³C₆-Folic Acid in food) IVDose Intravenous Dose (e.g., ²H₄-Folic Acid) BloodCollection Serial Blood Collection (0, 1, 2, 5, 8h) OralDose->BloodCollection UrineCollection 24-48h Urine Collection OralDose->UrineCollection IVDose->BloodCollection IVDose->UrineCollection SampleProcessing Plasma/Urine Processing & Storage (-80°C) BloodCollection->SampleProcessing UrineCollection->SampleProcessing LCMS LC-MS/MS Analysis of Labeled Folates SampleProcessing->LCMS DataAnalysis Calculate AUC & UER LCMS->DataAnalysis Bioavailability Determine Relative Bioavailability DataAnalysis->Bioavailability

Caption: Workflow for a dual-label stable isotope human folate bioavailability study.

Folate_Metabolism_Pathway cluster_ingestion Ingestion & Absorption cluster_liver Hepatic First-Pass Metabolism cluster_circulation Systemic Circulation & Excretion Oral_FA Oral Folic Acid (¹³C₅-FA) Intestine Small Intestine Oral_FA->Intestine Absorption Liver Liver Intestine->Liver Portal Vein DHF Dihydrofolate (DHF) Liver->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR DHFR Methyl_THF 5-Methyl-THF (¹³C₅-5-MTHF) THF->Methyl_THF MTHFR MTHFR Systemic_Circulation Systemic Circulation Methyl_THF->Systemic_Circulation Tissues Peripheral Tissues Systemic_Circulation->Tissues Uptake Kidney Kidney Systemic_Circulation->Kidney Urine Urine (Excretion of labeled folate) Kidney->Urine

References

Metabolic Fate Tracing of Folic Acid Using 13C5,15N Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical micronutrient essential for a myriad of biological processes. Its metabolic derivatives, collectively known as folates, are key players in one-carbon metabolism, a complex network of interconnected biochemical reactions vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of DNA, proteins, and lipids. Dysregulation of folate metabolism has been implicated in a range of pathologies, including developmental disorders, cardiovascular disease, and cancer.

Stable isotope tracing has emerged as a powerful tool to elucidate the intricate dynamics of metabolic pathways in health and disease. The use of folic acid labeled with stable isotopes, such as 13C and 15N, allows for the precise tracking of its absorption, distribution, and transformation into various downstream metabolites. Specifically, [13C5,15N]-folic acid, with five carbon-13 atoms and one nitrogen-15 atom incorporated into its structure, serves as an excellent tracer for dissecting the complexities of one-carbon metabolism. This labeling strategy enables researchers to differentiate between exogenously supplied folic acid and the endogenous folate pool, providing a dynamic view of folate flux through various metabolic pathways.

These application notes provide detailed protocols for tracing the metabolic fate of [13C5,15N]-folic acid in cellular models using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to equip researchers with the necessary tools to investigate folate metabolism in their specific areas of interest, from basic research to drug development.

Data Presentation

The following table summarizes representative quantitative data of folate metabolite concentrations in different mammary cancer cell lines. While this data is not from a 13C5,15N-folic acid tracing study, it illustrates the type of quantitative information that can be obtained through targeted metabolomic analysis of folate pathway intermediates. The variation in metabolite levels across different cell lines highlights the metabolic heterogeneity in cancer and underscores the importance of detailed metabolic profiling.

Table 1: Representative Intracellular Folate Metabolite Concentrations in Murine Mammary Cancer Cell Lines

MetaboliteE-Wnt (nmol/109 cells)M-Wnt (nmol/109 cells)metM-Wntliver (nmol/109 cells)
Folic Acid1.2 ± 0.32.5 ± 0.63.1 ± 0.8
Dihydrofolate (DHF)0.8 ± 0.21.1 ± 0.31.5 ± 0.4
Tetrahydrofolate (THF)15.6 ± 3.922.1 ± 5.518.9 ± 4.7
5-Methyl-THF25.3 ± 6.335.8 ± 8.930.7 ± 7.7
5,10-Methenyl-THF5.1 ± 1.37.2 ± 1.86.2 ± 1.6
5-Formyl-THF2.9 ± 0.74.1 ± 1.03.5 ± 0.9
10-Formyl-THF4.3 ± 1.16.1 ± 1.55.2 ± 1.3

Data is adapted from a study profiling major metabolites in Wnt-driven murine mammary cancer cell lines and is presented to exemplify quantitative data presentation.[1]

Experimental Protocols

Cell Culture and Labeling with [13C5,15N]-Folic Acid

This protocol describes the general procedure for labeling cultured mammalian cells with [13C5,15N]-folic acid to trace its metabolic fate.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Folate-free cell culture medium

  • [13C5,15N]-Folic Acid

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of harvesting. Allow cells to adhere and grow for 24 hours in complete culture medium.

  • Folate Depletion (Optional but Recommended): To enhance the incorporation of the labeled folic acid, replace the complete medium with folate-free medium supplemented with dFBS. Culture the cells in this medium for 24 hours.

  • Labeling: Prepare the labeling medium by supplementing the folate-free medium with [13C5,15N]-folic acid at a final concentration typically ranging from 1 to 10 µM. The optimal concentration may need to be determined empirically for the specific cell line and experimental goals.

  • Incubation: Remove the folate-free medium and wash the cells once with pre-warmed PBS. Add the prepared labeling medium to the cells.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic changes in labeled metabolite incorporation.

  • Harvesting: At each time point, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Extraction: Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Proceed immediately to the folate extraction protocol.

Folate Extraction from Cultured Cells

This protocol details the extraction of folate metabolites from cultured cells for subsequent LC-MS/MS analysis.

Materials:

  • Cell lysate in 80% methanol (from the previous protocol)

  • Internal standards (e.g., a mix of deuterated folate standards)

  • Ascorbic acid solution (1% w/v in water)

  • Centrifuge capable of 4°C and >15,000 x g

  • Microcentrifuge tubes

Procedure:

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to the cell lysate. This is crucial for accurate quantification and to correct for any sample loss during processing.

  • Stabilization: Add ascorbic acid solution to the lysate to a final concentration of 0.1% to prevent the oxidation of labile folate species.

  • Homogenization: Vortex the samples vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted folates to a new, clean microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 50-100 µL of 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble material.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis of Labeled Folate Metabolites

This protocol provides a general framework for the analysis of 13C5,15N-labeled folate metabolites by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A reversed-phase C18 column or a HILIC column suitable for the separation of polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the different folate vitamers.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the specific folate species and instrument sensitivity. Positive mode is often preferred for folate analysis.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: For each unlabeled and 13C5,15N-labeled folate vitamer, specific precursor-to-product ion transitions need to be determined. The mass shift of +6 Da (5 from 13C and 1 from 15N) in the precursor and fragment ions containing the labeled portion of the molecule will be monitored.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity for the analytes of interest.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding 1. Cell Seeding depletion 2. Folate Depletion (Optional) seeding->depletion labeling 3. Labeling with 13C5,15N-Folic Acid depletion->labeling incubation 4. Time Course Incubation labeling->incubation harvesting 5. Cell Harvesting incubation->harvesting extraction 6. Folate Extraction harvesting->extraction centrifugation 7. Centrifugation extraction->centrifugation drying 8. Solvent Evaporation centrifugation->drying reconstitution 9. Reconstitution drying->reconstitution lcms 10. LC-MS/MS Analysis reconstitution->lcms data_analysis 11. Data Analysis & Interpretation lcms->data_analysis

Caption: Experimental workflow for tracing the metabolic fate of 13C5,15N-folic acid.

folate_metabolism cluster_folate_cycle Folate Cycle cluster_linked_pathways Linked Metabolic Pathways FA Folic Acid (13C5,15N) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF Nucleotide Nucleotide Synthesis MethyleneTHF->Nucleotide dTMP Synthesis Methionine Methionine Cycle MethylTHF->Methionine FormylTHF 10-Formyl-THF FormylTHF->THF FormylTHF->Nucleotide Purine Synthesis MethenylTHF->FormylTHF SAM S-Adenosylmethionine (SAM) Methionine->SAM Methylation DNA/Protein Methylation SAM->Methylation

Caption: Central pathways of folate metabolism and their connection to key cellular processes.

folate_mtor_signaling cluster_folate_metabolism Folate & One-Carbon Metabolism cluster_mtor_pathway mTOR Signaling Pathway Folate Folate Availability OneCarbon One-Carbon Units Folate->OneCarbon mTORC1 mTORC1 Folate->mTORC1 Regulates mTORC2 mTORC2 Folate->mTORC2 Regulates SAM S-Adenosylmethionine (SAM) OneCarbon->SAM Nucleotides Nucleotide Synthesis OneCarbon->Nucleotides SAM->mTORC1 Inhibits Nucleotides->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynth Protein Synthesis mTORC1->ProteinSynth mTORC2->CellGrowth

Caption: Interplay between folate metabolism and the mTOR signaling pathway.[2]

References

Application of (Rac)-Folic Acid-13C5,15N in Nutritional Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, a crucial B vitamin (B9). This labeled compound serves as a powerful tracer in nutritional research, allowing for the precise tracking and quantification of folic acid absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes.[1] Its use is central to understanding the bioavailability of folic acid from different food matrices and fortified products, as well as investigating the intricate pathways of one-carbon metabolism. This document provides detailed application notes and experimental protocols for the use of this compound in nutritional research.

Core Applications

The primary applications of this compound in nutritional research include:

  • Bioavailability Studies: Determining the proportion of ingested folic acid that is absorbed and becomes available for metabolic processes. This is particularly important for evaluating the efficacy of food fortification programs.

  • Pharmacokinetic Analysis: Characterizing the time course of absorption, distribution, metabolism, and excretion of folic acid. This includes determining key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).

  • Metabolic Fate and Kinetics: Tracing the conversion of folic acid into its various biologically active forms, such as 5-methyltetrahydrofolate (5-MTHF), and its entry into the one-carbon metabolism pathway.

  • Internal Standard in Quantitative Analysis: Serving as an internal standard for the accurate measurement of endogenous folate concentrations in biological samples using mass spectrometry-based methods.[1]

Data Presentation: Quantitative Insights from Stable Isotope Studies

The use of labeled folic acid has generated valuable quantitative data on its bioavailability and pharmacokinetics. The following tables summarize key findings from various studies.

Table 1: Relative Bioavailability of Folic Acid from Fortified Foods

Food MatrixLabeled Folic Acid UsedRelative Bioavailability (%)Reference
Pectin-coated rice premix13C5-Pteroylglutamic acid68.7% (range 47-105)[2]
Uncoated fortified rice13C5-Pteroylglutamic acid86.5% (range 65-115)[2]

Table 2: Pharmacokinetic Parameters of Folic Acid and its Metabolites After a Single Oral Dose

CompoundDoseCmax (nmol/L) (mean ± SD)Tmax (hr) (mean ± SD)AUCt (nmol·h/L) (mean ± SD)Study PopulationReference
5-MTHF (from 5-MTHF supplement)1100 mcg (1.3 µmol)46.91 ± 28.16-214.47 ± 183.4612 healthy volunteers[3][4]
5-MTHF (from Folic Acid supplement)600 mcg (1.3 µmol)22.61 ± 15.73-112.93 ± 112.1112 healthy volunteers[3][4]
Unmetabolized Folic Acid (from 5-MTHF supplement)1100 mcg (1.3 µmol)9.49 ± 7.89-33.29 ± 39.3412 healthy volunteers[3][4]
Unmetabolized Folic Acid (from Folic Acid supplement)600 mcg (1.3 µmol)21.97 ± 14.79-78.16 ± 58.9312 healthy volunteers[3][4]
Folic Acid1.1 mg59.7 ± 18.4 ng/mL1.2 ± 0.4147.6 ± 52.8 (ng/mL)∙hrWomen of childbearing age[5]
Folic Acid5 mg273.3 ± 56.3 ng/mL1.8 ± 0.4997.5 ± 271.9 (ng/mL)∙hrWomen of childbearing age[5]

Experimental Protocols

Protocol 1: Folic Acid Bioavailability Study Using a Dual-Label Stable Isotope Approach

This protocol is adapted from methodologies used in human bioavailability studies.

1. Study Design

  • Randomized, crossover design: Each participant serves as their own control.

  • Study Arms:

    • Arm 1: Oral administration of this compound in a test food (e.g., fortified bread).

    • Arm 2: Oral administration of this compound in a reference solution (e.g., water).

  • Intravenous Component: A different isotopically labeled folic acid (e.g., 2H2-folic acid) is administered intravenously to correct for individual differences in folate distribution and elimination.

  • Washout Period: A sufficient washout period (e.g., 2 weeks) is required between study arms.

2. Participant Preparation

  • Participants should be in good health, as determined by a medical screening.

  • A low-folate diet (e.g., ~100 µ g/day ) should be consumed for a specified period (e.g., 24 hours) before each study day to reduce baseline folate levels.[2]

  • Fasting overnight before the administration of the labeled folic acid is recommended.

3. Dosing

  • Oral Dose: A precisely measured amount of this compound (e.g., 400 µg) is incorporated into the test food or dissolved in the reference solution.

  • Intravenous Dose: A known amount of the second labeled folic acid (e.g., 100 µg of 2H2-folic acid) is administered as a single intravenous injection concurrently with the oral dose.

4. Sample Collection

  • Blood Samples: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0, 1, 2, 5, and 8 hours).[2]

  • Urine Samples: Complete urine collections are performed over a specified period (e.g., 24-48 hours) post-dose.

5. Sample Preparation and Analysis

  • Sample Stabilization: Antioxidants such as ascorbic acid and 2-mercaptoethanol should be added to samples immediately after collection to prevent folate degradation.

  • Extraction:

    • Serum/Plasma: Deproteinization is performed, often with acetonitrile, followed by solid-phase extraction (SPE) to isolate and concentrate the folates.

    • Urine: May require dilution and filtration before analysis.

  • Enzymatic Treatment: For the analysis of total folate, samples can be treated with conjugase to hydrolyze polyglutamated folates to their monoglutamate forms.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the separation and detection of the labeled and unlabeled folates.

    • Chromatography: A C18 reversed-phase column is commonly used for separation.

    • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of each labeled and unlabeled folate species.

6. Data Analysis

  • The concentrations of the labeled folates in plasma and urine are quantified against a standard curve.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles.

  • The relative bioavailability of the folic acid from the test food is calculated by comparing the AUC of the orally administered this compound from the test food to that from the reference solution.

Visualizations

Folic Acid Bioavailability Study Workflow

G cluster_0 Preparation Phase cluster_1 Dosing and Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase p1 Participant Screening and Recruitment p2 Low-Folate Diet (24h) p1->p2 p3 Overnight Fasting p2->p3 d1 Oral Dose: This compound in Test Food/Solution p3->d1 d2 IV Dose: 2H2-Folic Acid p3->d2 s1 Serial Blood Collection (0, 1, 2, 5, 8h) d1->s1 s2 Urine Collection (24-48h) d1->s2 d2->s1 d2->s2 a1 Sample Stabilization (with Antioxidants) s1->a1 s2->a1 a2 Solid-Phase Extraction (SPE) a1->a2 a3 LC-MS/MS Analysis a2->a3 da1 Quantification of Labeled Folates a3->da1 da2 Pharmacokinetic Modeling (Cmax, Tmax, AUC) da1->da2 da3 Calculation of Relative Bioavailability da2->da3 G cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_synthesis Biosynthesis FA Folic Acid (this compound) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Purines Purine Synthesis THF->Purines via 10-Formyl-THF MethyleneTHF->THF Formyl-THF Synthetase MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dTMP dTMP (Thymidine Synthesis) MethyleneTHF->dTMP Thymidylate Synthase Met Methionine MethylTHF->Met Methionine Synthase (Vitamin B12) SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Hcy Homocysteine SAH->Hcy Hcy->Met dUMP dUMP dUMP->dTMP

References

Quantitative Analysis of Folates in Human Serum Using Stable Isotope Dilution LC-MS/MS with (Rac)-Folic acid-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of folates in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope dilution assay. The use of (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for clinical research and drug development applications where precise measurement of folate levels is critical.

Introduction

Folates are essential B vitamins that play a crucial role in one-carbon metabolism, which is vital for DNA synthesis, repair, and methylation.[1][2] Folate deficiency is associated with various health issues, including megaloblastic anemia and neural tube defects in newborns.[3] Therefore, accurate and reliable quantification of folate levels in biological matrices is of significant interest to researchers, scientists, and drug development professionals.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the specific and sensitive quantification of individual folate vitamers.[4][5] The stable isotope dilution assay (SIDA) is a powerful technique that employs stable isotope-labeled internal standards, such as (Rac)-Folic acid-¹³C₅,¹⁵N, to achieve the most accurate and precise measurements.[4][5][6] This internal standard mimics the analyte's chemical and physical properties, co-eluting during chromatography and co-ionizing in the mass spectrometer, thus compensating for any variations during the analytical process.

This application note provides a detailed protocol for the extraction and quantification of folates from human serum, along with performance characteristics of the assay.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of folates is depicted below.

Folate Quantitation Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add (Rac)-Folic acid-¹³C₅,¹⁵N Internal Standard serum->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for folate quantification.

Detailed Protocols

Materials and Reagents

  • (Rac)-Folic acid-¹³C₅,¹⁵N (Internal Standard, IS)

  • Folic acid (Native Standard)

  • Human Serum (Vitamin-depleted serum for calibration curve)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

Preparation of Stock and Working Solutions

  • Native Folic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve folic acid in a suitable solvent (e.g., 0.1 M NaOH) to obtain a 1 mg/mL stock solution.

  • (Rac)-Folic acid-¹³C₅,¹⁵N Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in the same manner as the native standard.

  • Working Solutions: Prepare serial dilutions of the native folic acid stock solution in vitamin-depleted serum to create calibration standards. Prepare a working solution of the internal standard in the reconstitution solvent.

Sample Preparation Protocol

  • Pipette 200 µL of serum sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add a specific volume of the (Rac)-Folic acid-¹³C₅,¹⁵N internal standard working solution to each tube.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate folic acid from other endogenous components.

  • Flow Rate: 0.35 mL/min.[7]

  • Injection Volume: 10 µL.[4][5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Folic Acid442.2295.1
(Rac)-Folic acid-¹³C₅,¹⁵N448.2300.1

Note: MRM transitions should be optimized for the specific instrument used.

Data Analysis

The concentration of folic acid in the samples is determined by calculating the peak area ratio of the native folic acid to the (Rac)-Folic acid-¹³C₅,¹⁵N internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of folic acid in the unknown samples is then interpolated from this calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this quantitative assay.

ParameterResult
Linearity (R²)> 0.99
Lower Limit of Quantitation (LLOQ)25 pg/mL - 0.5 nmol/L[3][7]
Upper Limit of Quantitation (ULOQ)1000 ng/mL - 140 nmol/L[3][7]
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is fundamental to the accuracy of this quantitative method. The diagram below illustrates the principle of stable isotope dilution analysis.

Stable Isotope Dilution Principle cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_output Mass Spectrometer Output analyte Analyte (Folic Acid) extraction Extraction analyte->extraction internal_standard IS (¹³C₅,¹⁵N-Folic Acid) internal_standard->extraction lc_separation LC Separation extraction->lc_separation ionization Ionization lc_separation->ionization ms_detection MS Detection ionization->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio

Caption: Principle of stable isotope dilution analysis.

Conclusion

The described LC-MS/MS method utilizing (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard provides a highly specific, sensitive, and accurate means for the quantitative analysis of folates in human serum.[3][7] This robust methodology is well-suited for applications in clinical research and drug development, enabling reliable assessment of folate status.

References

Application Notes & Protocols: Metabolic Flux Analysis using Stable Isotope-Labeled Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. When combined with stable isotope tracing, MFA provides a dynamic view of cellular metabolism, revealing how nutrients are utilized and how metabolic pathways are rewired in response to genetic modifications or therapeutic interventions. Folic acid (Vitamin B9) and its derivatives, collectively known as folates, are essential cofactors in one-carbon (1C) metabolism. This intricate network of biochemical reactions is fundamental for the biosynthesis of nucleotides (the building blocks of DNA and RNA), the metabolism of several amino acids, and cellular methylation reactions.[1][2][3] Dysregulation of folate-mediated 1C metabolism is implicated in various pathologies, including cancer and neural tube defects.[1][4]

This document provides a detailed workflow for conducting Metabolic Flux Analysis using stable isotope-labeled folic acid to investigate one-carbon metabolism. The protocol is designed for researchers in cell biology, pharmacology, and drug development, offering a robust framework for studying the impact of novel therapeutics on these critical metabolic pathways. The use of a stable isotope-labeled tracer, such as ¹³C-labeled folic acid, allows for the precise tracking of the folate molecule and its one-carbon units as they are incorporated into downstream metabolites.[5][6][7]

Core Principles

The fundamental principle of this workflow involves introducing a stable isotope-labeled form of folic acid into a cell culture system. As the cells metabolize the labeled folic acid, the heavy isotopes (e.g., ¹³C) are incorporated into various downstream metabolites within the one-carbon pathway. By measuring the extent and pattern of this isotopic enrichment in key metabolites using mass spectrometry, it is possible to deduce the activity of specific enzymes and the overall flux through the interconnected pathways.[8][9] This technique allows for a quantitative understanding of how cells allocate folate-derived one-carbon units for processes like DNA synthesis and methylation.

Experimental Workflow

The overall experimental workflow for metabolic flux analysis with labeled folic acid is depicted below. This process begins with the preparation of cell cultures and culminates in the computational analysis of metabolic fluxes.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_sample Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Data Interpretation A Cell Culture Seeding C Medium Exchange to Folate-Free Medium A->C Cells reach desired confluency B Preparation of Labeling Medium with ¹³C-Folic Acid D Introduction of ¹³C-Folic Acid Labeling Medium B->D C->D Wash step E Time-Course Incubation D->E F Metabolite Quenching (e.g., with Cold Saline) E->F At specified time points G Metabolite Extraction (e.g., with Methanol/Water) F->G H LC-MS/MS Analysis for Mass Isotopomer Distributions G->H I Data Processing and Flux Calculation using MFA Software H->I J Biological Interpretation I->J

Caption: Experimental workflow for metabolic flux analysis using labeled folic acid.

Folic Acid-Mediated One-Carbon Metabolism

Folic acid is a precursor to tetrahydrofolate (THF), the active coenzyme that carries one-carbon units in different oxidation states. These one-carbon units are essential for the de novo synthesis of purines and thymidylate, and for the remethylation of homocysteine to methionine.[1] The diagram below illustrates the central pathways of one-carbon metabolism, highlighting the key reactions where folate derivatives participate.

G cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_biosynthesis Biosynthetic Outputs FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF CH2THF->THF CHOTHF 10-Formyl-THF CH2THF->CHOTHF MTHFD MTHF 5-Methyl-THF CH2THF->MTHF MTHFR dTMP dTMP Synthesis CH2THF->dTMP TYMS Purines Purine Synthesis CHOTHF->Purines MTHF->THF Hcy Homocysteine MTHF->Hcy Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation SAH->Hcy Hcy->Met MS Serine Serine Serine->CH2THF SHMT Glycine Glycine Serine->Glycine

Caption: Simplified diagram of folic acid-mediated one-carbon metabolism.

Detailed Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., adherent cancer cell line)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Folate-free cell culture medium (e.g., Folate-Free RPMI 1640)

  • Stable isotope-labeled folic acid (e.g., Folic Acid-¹³C₅)

  • Ice-cold 0.9% NaCl solution

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards for LC-MS/MS analysis (optional but recommended)

Protocol 1: Cell Culture and Isotope Labeling

This protocol is optimized for adherent cells grown in 6-well plates but can be adapted for other formats.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture cells in standard growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing folate-free medium with a predetermined concentration of ¹³C-labeled folic acid. The optimal concentration should be determined empirically for each cell line but typically ranges from 1 to 10 µM.

  • Medium Exchange: Once cells have reached the desired confluency, aspirate the standard growth medium.

  • Washing: Gently wash the cells once with pre-warmed, sterile PBS to remove any residual unlabeled folic acid.

  • Tracer Introduction: Add the pre-warmed ¹³C-folic acid labeling medium to each well.[5]

  • Incubation: Return the plates to the incubator and incubate for the desired labeling period. For steady-state MFA, a labeling time of 24-48 hours is often sufficient to achieve isotopic equilibrium. For kinetic flux profiling, multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours) should be collected.[10][11]

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is crucial for accurate metabolite measurements.

  • Quenching: At the end of the incubation period, rapidly aspirate the labeling medium. Immediately wash the cells with an ice-cold 0.9% NaCl solution to remove extracellular metabolites and halt metabolic activity.[5]

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to each well.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate into a microcentrifuge tube.[5]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The analysis of isotopic enrichment is typically performed using high-resolution mass spectrometry coupled with liquid chromatography.

  • Sample Preparation: Prior to analysis, samples may require further processing, such as drying under nitrogen and resuspension in a suitable solvent for LC-MS/MS. The addition of internal standards is recommended for accurate quantification.[5]

  • Chromatographic Separation: Separate metabolites using a suitable LC method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which is well-suited for polar metabolites found in one-carbon metabolism.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving different mass isotopologues.[12][13]

  • Data Acquisition: Collect data in full scan mode to capture the mass spectra of all ions within a specified mass range. Targeted MS/MS can be used for confirmation of metabolite identities.

Data Presentation and Analysis

The primary data obtained from the LC-MS/MS analysis is the Mass Isotopomer Distribution (MID) for each metabolite of interest.[5] This data represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.

Table 1: Example Mass Isotopomer Distribution Data
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Serine45.210.535.88.50.00.0
Glycine60.115.324.60.00.00.0
Methionine30.75.28.912.143.10.0
ATP25.44.89.715.320.124.7
dTMP70.38.112.55.63.50.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Metabolic Flux Calculation

The obtained MIDs, along with a stoichiometric model of the metabolic network, are used to calculate the intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran, OpenMebius). These tools use mathematical algorithms to find the set of fluxes that best explains the experimentally measured MIDs.

Table 2: Example Calculated Metabolic Fluxes
Reaction (Enzyme)Flux (relative to Serine uptake)
Serine Hydroxymethyltransferase (SHMT)0.85
Methylenetetrahydrofolate Reductase (MTHFR)0.30
Thymidylate Synthase (TYMS)0.25
Methionine Synthase (MS)0.30
De novo Purine Synthesis0.30

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The workflow described in these application notes provides a comprehensive approach to investigating folic acid-mediated one-carbon metabolism using stable isotope tracing and Metabolic Flux Analysis. By carefully following these protocols, researchers can gain valuable quantitative insights into the regulation of these critical pathways in health and disease, and effectively evaluate the mechanism of action of novel therapeutic agents targeting cellular metabolism.

References

Application Notes and Protocols for (Rac)-Folic acid-13C5,15N in Clinical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Folic acid-13C5,15N is a stable isotope-labeled form of folic acid, an essential B vitamin (B9). In clinical chemistry, this labeled compound is a critical tool, primarily utilized as an internal standard in stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. This methodology allows for the highly accurate and precise quantification of endogenous folic acid and its various metabolites, collectively known as folates, in biological matrices such as serum and plasma.

Folic acid plays a pivotal role in one-carbon metabolism, which is fundamental for DNA synthesis, repair, and methylation. Consequently, the accurate measurement of folate levels is crucial for diagnosing and managing a range of health conditions, including megaloblastic anemia, neural tube defects in newborns, and cardiovascular diseases[3]. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring the reliability of these critical diagnostic and research measurements.

Applications in Clinical Chemistry

The primary application of this compound in clinical chemistry is as an internal standard for the quantitative analysis of folic acid and its vitamers. Its utility extends to several key areas:

  • Therapeutic Drug Monitoring: For patients undergoing treatment with folate analogs or drugs that interfere with folate metabolism, accurate monitoring of folate levels is essential.

  • Nutritional Status Assessment: Quantification of serum and red blood cell folate provides a reliable indication of an individual's nutritional status.

  • Clinical Research: In studies investigating the role of folate in disease pathogenesis and prevention, this compound enables precise and accurate measurement of folate concentrations.

  • Metabolic Studies: As a tracer, this labeled compound can be used to investigate the absorption, distribution, metabolism, and excretion of folic acid in vivo[4].

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing stable isotope-labeled folic acid for the analysis of folates in human serum or plasma by LC-MS/MS.

Table 1: Linearity and Limits of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Folic Acid0.249 - 19.90.249[5]
Folic Acid0.01 - 1000pg/mL levels[6]
Folic Acid13.17 - 365713.17[7]
5-Methyltetrahydrofolate5.05 - 50.55.05[5]
Various Folates0.1 - 140 nmol/L0.07 - 0.52 nmol/L[8]

Table 2: Precision and Recovery

AnalyteWithin-run Imprecision (CV%)Between-run Imprecision (CV%)Recovery (%)Reference
5-Methyltetrahydrofolate<7%<7%95%[3][9]
Folic Acid<10%<10%>78% for minor folates[3][9]
5-Formyltetrahydrofolate<10%<10%Not Specified[3]

Experimental Protocols

Protocol 1: Quantification of Folic Acid in Human Serum using Protein Precipitation and LC-MS/MS

This protocol outlines a common method for the analysis of folic acid in serum samples.

1. Materials and Reagents:

  • This compound solution (as internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human serum samples, calibrators, and quality control samples

2. Sample Preparation (Protein Precipitation):

  • Thaw serum samples, calibrators, and quality controls at room temperature, protected from light.

  • To 100 µL of each sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Add 300 µL of ice-cold methanol containing an antioxidant (e.g., 0.1% ascorbic acid) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[6]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[1]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-10 min: Return to 5% B and equilibrate

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Folic Acid442.2295.222
This compound448.2300.2~22

Note: The exact collision energy should be optimized for the specific instrument used. The precursor ion for the internal standard is shifted by +6 Da due to the five 13C atoms and one 15N atom. The primary fragmentation occurs at the C9-N10 bond, leading to a product ion that also reflects the isotopic labeling in the glutamic acid moiety.

Protocol 2: Quantification of Multiple Folate Vitamers in Human Serum using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol is suitable for the simultaneous analysis of several folate forms.

1. Materials and Reagents:

  • This compound and other corresponding isotopically labeled folate standards

  • SPE cartridges (e.g., Phenyl or Mixed-mode Anion Exchange)

  • Reagents for SPE (conditioning, wash, and elution solutions as per manufacturer's instructions)

  • Other reagents as listed in Protocol 1

2. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of serum, add the internal standard mixture containing this compound and other labeled folates[6].

  • Add 400 µL of a suitable buffer (e.g., ammonium formate with ascorbic acid, pH 3.2)[6].

  • Vortex and centrifuge as described in Protocol 1.

  • Condition the SPE cartridge with methanol followed by water and then the equilibration buffer.

  • Load the supernatant from the sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the folates with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid with an antioxidant)[6].

  • Evaporate the eluate and reconstitute as in Protocol 1.

3. LC-MS/MS Conditions:

  • LC conditions may require a more complex gradient to separate the different folate vitamers.

  • MS/MS will involve setting up MRM transitions for each analyte and its corresponding internal standard.

Visualizations

Folic Acid Metabolism Pathway

The following diagram illustrates the central role of folic acid and its conversion to the active form, tetrahydrofolate (THF), which is essential for the synthesis of nucleotides and methionine.

Folic_Acid_Metabolism folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf SHMT purines Purine Synthesis thf->purines serine Serine glycine Glycine serine->glycine serine->methylene_thf methylene_thf->thf DHFR methyl_thf 5-Methyl-THF methylene_thf->methyl_thf MTHFR dTMP dTMP methylene_thf->dTMP Thymidylate Synthase methyl_thf->thf Methionine Synthase homocysteine Homocysteine methionine Methionine homocysteine->methionine dUMP dUMP dUMP->dTMP dna DNA Synthesis dTMP->dna

Caption: Simplified Folic Acid Metabolic Pathway.

Experimental Workflow for Folate Analysis

This diagram outlines the key steps in the quantitative analysis of folic acid in clinical samples using LC-MS/MS with a stable isotope-labeled internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Serum/Plasma Sample add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Evaporation & Reconstitution centrifuge->extract lc_separation LC Separation (C18 Column) extract->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Folic Acid calibration->quantification

Caption: LC-MS/MS Workflow for Folic Acid Quantification.

References

Troubleshooting & Optimization

common pitfalls in using labeled folic acid as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Folic Acid Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of labeled folic acid as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) folic acid the preferred internal standard (IS) for LC-MS/MS analysis?

A stable isotope-labeled internal standard, such as ¹³C- or D-labeled folic acid, is considered the gold standard for quantitative LC-MS/MS analysis.[1][2] This is because it is chemically identical to the unlabeled analyte and is expected to have the same physicochemical properties.[1][3] This includes co-elution during chromatography, similar extraction recovery, and experiencing the same degree of matrix effects (ion suppression or enhancement), which helps to correct for variations during sample preparation and analysis.[3][4][5]

Q2: What are the most common issues encountered when using a labeled folic acid internal standard?

The most frequently reported challenges include:

  • Matrix Effects: Discrepancies in the degree of ion suppression or enhancement between the analyte and the internal standard.[1][3][4][6]

  • Stability and Degradation: Folic acid is notoriously unstable and susceptible to degradation from factors like pH, temperature, light, and oxidation.[7][8][9] The labeled internal standard may also degrade, potentially at a different rate than the native analyte.

  • Isobaric Interference: Co-eluting compounds with the same nominal mass as the labeled folic acid or the analyte can interfere with quantification.[10]

  • Purity of the Internal Standard: The presence of unlabeled folic acid in the labeled internal standard solution can lead to artificially inflated results.[3]

  • Chromatographic Separation: In some cases, the labeled and unlabeled folic acid may not perfectly co-elute, leading to differential matrix effects.[3]

Q3: What is an isobaric interference and how can it affect my folic acid analysis?

Isobaric interference occurs when a compound has the same mass-to-charge ratio (m/z) as your analyte or internal standard, leading to an overestimation of the concentration.[10] For example, MeFox (pyrazino-s-triazine derivative of 4α-hydroxy-5-methylTHF), a biologically inactive oxidation product of 5-methyltetrahydrofolate, is isobaric with the biologically active 5-formyltetrahydrofolate.[10] If not chromatographically separated or distinguished by unique mass transitions, MeFox can be misidentified as 5-formyltetrahydrofolate, leading to inaccurate results.[10]

Troubleshooting Guides

Problem 1: Poor accuracy and precision despite using a labeled internal standard.
Possible Cause A: Differential Matrix Effects

Even with a SIL internal standard, the analyte and IS may not experience identical matrix effects. This can happen if they do not co-elute perfectly.[3] The "deuterium isotope effect" can sometimes cause deuterated standards to elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.[3]

Solution:

  • Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to ensure the analyte and internal standard peaks are as closely aligned as possible.

  • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard in representative matrix samples.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a matrix that is free of the analyte to match the sample matrix as closely as possible.[6]

Possible Cause B: Purity of the Internal Standard

The labeled internal standard may contain a small amount of unlabeled folic acid.[3] This will lead to a positive bias in your results.

Solution:

  • Verify Purity: Analyze the internal standard solution by itself to check for the presence of unlabeled folic acid.

  • Consult Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the labeled standard.

  • Correct for Impurity: If a significant amount of unlabeled analyte is present, you may need to mathematically correct for its contribution or obtain a purer standard.

Problem 2: Drifting or inconsistent internal standard response.
Possible Cause: Instability of Folic Acid

Folic acid is sensitive to degradation by light, temperature, oxygen, and extreme pH.[8][9] The labeled internal standard is also susceptible to this degradation. Inconsistent handling and storage of samples and standards can lead to variability in the IS response.

Solution:

  • Control Environmental Factors: Protect all solutions containing folic acid (samples, standards, and IS) from light by using amber vials. Maintain a consistent and low temperature (e.g., 2-8°C) during sample preparation and storage.[11]

  • Use of Antioxidants: Incorporate antioxidants like ascorbic acid in your extraction and reconstitution solvents to prevent oxidative degradation.[7]

  • pH Control: Maintain a neutral or slightly alkaline pH for your solutions, as folic acid is more stable under these conditions.[8]

Data Summary: Factors Affecting Folic Acid Stability
ParameterConditionEffect on Folic Acid StabilityReference
pH Acidic or alkaline solutionsProne to degradation[8]
Temperature Elevated temperaturesIncreased degradation[9][12]
Light Exposure to UV lightLeads to degradation[7][9]
Oxygen Presence of oxidizing agentsSusceptible to oxidation[7][9]
Experimental Protocol: Assessment of Matrix Effects

This protocol describes a method to evaluate the impact of the sample matrix on the ionization of folic acid and its labeled internal standard.

1. Materials:

  • Blank matrix (e.g., plasma, serum) from at least 6 different sources.

  • Folic acid analytical standard.

  • Labeled folic acid internal standard.

  • Reconstitution solvent (e.g., mobile phase).

2. Procedure:

  • Set A (Analyte and IS in Solvent): Prepare a solution containing a known concentration of folic acid and the labeled internal standard in the reconstitution solvent.

  • Set B (Analyte and IS in Post-Extraction Matrix): Extract the blank matrix samples using your established sample preparation method. After the final evaporation step, reconstitute the dried extract with the solution from Set A.

  • Set C (Matrix Blank): Extract the blank matrix and reconstitute with the reconstitution solvent containing only the internal standard.

3. Analysis:

  • Inject all samples into the LC-MS/MS system.

  • Calculate the matrix factor (MF) for the analyte and the IS using the following formulas:

    • MF (Analyte) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • MF (IS) = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

  • Calculate the IS-normalized MF:

    • IS-Normalized MF = MF (Analyte) / MF (IS)

4. Interpretation:

  • An IS-normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is effectively compensating for matrix effects.

  • Values outside this range suggest that the analyte and internal standard are experiencing different degrees of ion suppression or enhancement.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Labeled Folic Acid IS sample->add_is extraction Solid Phase or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: A typical bioanalytical workflow using a labeled internal standard.

troubleshooting_logic cluster_coelution Co-elution Issues cluster_purity Purity Issues cluster_stability Stability Issues cluster_interference Interference Issues start Inaccurate or Imprecise Results with Labeled Folic Acid IS check_coelution Do Analyte and IS Co-elute? start->check_coelution check_purity Is the IS Pure? start->check_purity check_stability Are Samples and Standards Stable? start->check_stability check_interference Is there Isobaric Interference? start->check_interference coelution_no No check_coelution->coelution_no purity_no No check_purity->purity_no stability_no No check_stability->stability_no interference_yes Yes check_interference->interference_yes optimize_lc Optimize Chromatography coelution_no->optimize_lc matrix_matched_cal Use Matrix-Matched Calibration coelution_no->matrix_matched_cal solution Accurate & Precise Results optimize_lc->solution matrix_matched_cal->solution verify_purity Verify Purity of IS purity_no->verify_purity correct_for_impurity Correct for Impurity or Replace Standard verify_purity->correct_for_impurity correct_for_impurity->solution control_conditions Control Light, Temp, pH stability_no->control_conditions use_antioxidants Use Antioxidants stability_no->use_antioxidants control_conditions->solution use_antioxidants->solution improve_separation Improve Chromatographic Separation interference_yes->improve_separation unique_transitions Use Unique Mass Transitions interference_yes->unique_transitions improve_separation->solution unique_transitions->solution

Caption: Troubleshooting logic for folic acid analysis with a labeled IS.

References

Technical Support Center: (Rac)-Folic acid-13C5,15N Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of (Rac)-Folic acid-13C5,15N during analytical experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in experiments?

This compound is a stable isotope-labeled (SIL) form of folic acid.[1][2] It contains five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom.[1][2] This labeling makes it heavier than the naturally occurring folic acid. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][3] The use of a SIL internal standard is the gold standard for correcting for analyte losses during sample preparation and for compensating for matrix effects, which can suppress or enhance the instrument's signal.[4][5]

Q2: I'm observing low recovery of my this compound internal standard. What are the most common causes?

Poor recovery of the SIL internal standard is a common issue that can compromise the accuracy of your results. The primary causes can be grouped into several categories:

  • Degradation: Folic acid and its derivatives are notoriously unstable. They are susceptible to degradation by light, heat, and extreme pH.[6][7] Oxidation is also a significant concern.[8]

  • Suboptimal Sample Preparation: Issues during the extraction and cleanup steps are a major source of analyte loss. This includes the choice of extraction solvent, pH, and the effectiveness of the cleanup method (e.g., solid-phase extraction).[9]

  • Solid-Phase Extraction (SPE) Problems: Inefficient binding, premature elution during washing steps, or incomplete elution from the SPE cartridge can lead to significant losses.[10]

  • Adsorption to Labware: Folic acid can adsorb to the surfaces of plastic tubes, pipette tips, and vials, especially at low concentrations.[9][11]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can interfere with the ionization of the analyte in the mass spectrometer, leading to a suppressed signal that can be misinterpreted as low recovery.[11][12]

Q3: How can I prevent the degradation of this compound during my experiment?

Protecting your analyte from degradation is critical. Here are some key preventative measures:

  • Light Protection: Always work with folic acid solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[6]

  • Temperature Control: Keep samples and standards on ice or at 4°C whenever possible. Avoid repeated freeze-thaw cycles.[13]

  • pH Control: Folic acid is more stable in a slightly alkaline or neutral pH range (pH 7-10).[6]

  • Use of Antioxidants: The addition of antioxidants to extraction buffers and solvents is essential. Common choices include ascorbic acid and 2-mercaptoethanol.[8][14]

Troubleshooting Guide for Poor Recovery

This guide provides a systematic approach to identifying and resolving the cause of poor this compound recovery.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Potential Solutions start Start: Poor Recovery of This compound check_degradation 1. Assess Analyte Stability - Check for degradation - Review handling procedures start->check_degradation check_extraction 2. Evaluate Sample Preparation - Optimize extraction solvent & pH - Assess protein precipitation/lysis check_degradation->check_extraction Degradation Unlikely sol_degradation Add antioxidants Protect from light Control temperature & pH check_degradation->sol_degradation Degradation Confirmed check_spe 3. Troubleshoot Solid-Phase Extraction - Verify sorbent, wash & elution steps - Check for breakthrough check_extraction->check_spe Extraction Optimized sol_extraction Test different solvents Adjust sample pH check_extraction->sol_extraction Inefficient Extraction check_matrix 4. Investigate Matrix Effects - Perform post-extraction spike - Modify chromatography check_spe->check_matrix SPE Recovery Good sol_spe Change SPE sorbent Optimize wash/elute solvents Adjust flow rate check_spe->sol_spe Poor SPE Performance check_adsorption 5. Test for Adsorption - Use low-binding labware - Check for losses in supernatant check_matrix->check_adsorption Matrix Effects Minimal sol_matrix Improve sample cleanup Modify LC gradient check_matrix->sol_matrix Significant Matrix Effects solution Solution Implemented & Recovery Improved check_adsorption->solution Adsorption Mitigated sol_adsorption Use low-bind tubes/plates Pre-rinse tips check_adsorption->sol_adsorption Adsorption Confirmed sol_degradation->solution sol_extraction->solution sol_spe->solution sol_matrix->solution sol_adsorption->solution

Caption: A step-by-step workflow for troubleshooting poor recovery.

Quantitative Data Summary

The following tables summarize key parameters that can influence recovery at different stages of the experimental process.

Table 1: Solid-Phase Extraction (SPE) Troubleshooting

ParameterCommon IssueRecommended ActionExpected Outcome
Sorbent Type Inappropriate sorbent for folic acid's properties.Folic acid is acidic; use Strong Anion Exchange (SAX) or reversed-phase (e.g., Phenyl, C18).[15]Improved retention and recovery.
Sample pH Incorrect sample pH leading to poor retention.For SAX, adjust sample pH to be 2 units above the pKa of folic acid to ensure it's charged.[16] For reversed-phase, adjust pH to be 2 units below the pKa to neutralize the charge and increase hydrophobicity.[16]Enhanced binding to the SPE sorbent.
Wash Solvent Wash solvent is too strong, causing premature elution.Use a weaker wash solvent that removes interferences without eluting the analyte.Minimized loss of analyte during the wash step.
Elution Solvent Elution solvent is too weak for complete elution.Increase the strength or volume of the elution solvent. For SAX, use a high salt concentration or a solvent with a pH that neutralizes the analyte.[17]>90% recovery from the SPE cartridge.
Flow Rate Flow rate is too fast during sample loading or elution.Reduce the flow rate to allow for sufficient interaction between the analyte and the sorbent (e.g., 1-2 mL/min).[10]Improved binding and elution efficiency.
Drying Step Excessive drying for volatile compounds.While not highly volatile, over-drying can be problematic. Follow method-specific recommendations.[10]Prevention of analyte loss due to evaporation.

Table 2: LC-MS System Optimization

ParameterCommon IssueRecommended ActionExpected Outcome
Mobile Phase Poor peak shape or low sensitivity.Add a small amount of formic acid (e.g., 0.1-0.6%) to the mobile phase to improve peak shape and ionization efficiency in positive ion mode.[18] Ammonium acetate can be used as a buffer.[19]Symmetrical peaks and enhanced MS signal.
Gradient Elution Co-elution with matrix components.Modify the gradient to better separate the analyte from interfering compounds.[18]Reduced matrix effects and improved accuracy.
Ionization Mode Suboptimal ionization.Folic acid can be ionized in both positive and negative modes.[19][20] Test both to determine which provides better sensitivity for your system.Increased signal-to-noise ratio.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Folic Acid from Serum

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • To 200 µL of serum, add 20 µL of this compound internal standard solution.

    • Add 400 µL of a protein precipitation solvent (e.g., methanol containing 1% ascorbic acid).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning (Strong Anion Exchange - SAX):

    • Condition a SAX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Equilibrate the cartridge with 1 mL of a buffer at a neutral pH (e.g., 25 mM ammonium acetate, pH 7).

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of the equilibration buffer to remove unbound interferences.

    • Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the folic acid with 1 mL of a solution of 5% acetic acid in methanol.

    • Collect the eluate in a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Diagram: SPE Workflow for Folic Acid

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SAX) cluster_final Final Steps start Start: Serum Sample add_is Add Internal Standard This compound start->add_is precipitate Protein Precipitation (e.g., Methanol w/ Ascorbic Acid) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Cartridge (Methanol, Water) supernatant->condition Proceed to SPE equilibrate Equilibrate Cartridge (Buffer, pH 7) condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (Equilibration Buffer) load->wash1 wash2 Wash 2 (5% Methanol) wash1->wash2 elute Elute (5% Acetic Acid in Methanol) wash2->elute dry Evaporate to Dryness elute->dry Collect Eluate reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical solid-phase extraction workflow for folic acid.

This technical support guide provides a starting point for troubleshooting poor recovery of this compound. Remember that method development and validation are iterative processes, and optimization is often required to achieve robust and reliable results.

References

Technical Support Center: Minimizing Ion Suppression with (Rac)-Folic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using (Rac)-Folic acid-13C5,15N as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, folic acid, is reduced by co-eluting matrix components.[1] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, reduced sensitivity, and potentially false-negative results.[2]

Q2: How does using this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally and chemically almost identical to the analyte (folic acid), it co-elutes and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.

Q3: What are the common sources of ion suppression in folic acid analysis?

A3: Common sources of ion suppression in the analysis of biological samples like plasma or serum include phospholipids, salts, proteins, and other endogenous matrix components that can co-elute with folic acid.[3][4] The sample preparation method, mobile phase composition, and ionization source conditions can also contribute to the extent of ion suppression.

Q4: When should I suspect that ion suppression is impacting my experiment?

A4: You should suspect ion suppression if you observe poor reproducibility of results, decreased analyte signal intensity in matrix samples compared to neat solutions, or a non-linear calibration curve. A post-column infusion experiment can definitively identify the regions in your chromatogram where ion suppression is occurring.[2][5]

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for folic acid.

Possible Cause: Significant ion suppression from co-eluting matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation: The choice of sample preparation technique significantly impacts the level of ion suppression. Protein precipitation is a simple but often less effective method for removing interfering phospholipids.[6] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing a wider range of matrix components.[3]

    • Recommendation: If currently using protein precipitation, consider switching to a well-developed SPE or LLE protocol.

  • Improve Chromatographic Separation: Increasing the chromatographic resolution between folic acid and interfering matrix components can significantly reduce ion suppression.

    • Recommendations:

      • Optimize the gradient elution profile to better separate the analyte from the matrix.

      • Experiment with different stationary phases (e.g., C18, HILIC) to alter selectivity.[7]

      • Adjust the mobile phase pH and organic solvent composition.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[2] However, this is only feasible if the folic acid concentration remains above the limit of quantification (LOQ).

Issue 2: Inconsistent or irreproducible quantification.

Possible Cause: Variable ion suppression across different samples or batches.

Troubleshooting Steps:

  • Ensure Co-elution of Analyte and Internal Standard: Verify that the chromatographic peaks for folic acid and this compound are perfectly co-eluting. Even slight separation can expose them to different matrix environments, leading to differential ion suppression.

  • Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across the analytical run.

  • Evaluate and Optimize MS Source Conditions: The settings of the electrospray ionization (ESI) source can influence the extent of ion suppression.

    • Recommendations:

      • Optimize the ion spray voltage, gas flows (nebulizer and heater gas), and source temperature to maximize the analyte signal while minimizing the impact of the matrix.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Phospholipid Removal and Ion Suppression

Sample Preparation TechniqueTypical Phospholipid Removal EfficiencyResulting Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) LowHighSimple, fast, and inexpensiveInefficient removal of phospholipids and other matrix components.[6]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateCan be selective based on solvent choiceCan be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) HighLowHighly effective for a wide range of interferences, allows for sample concentrationRequires method development and can be more costly.[9]
HybridSPE Very HighVery LowEfficiently removes both proteins and phospholipidsMay require specific cartridges and optimization.[6]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to identify the retention time windows where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of Folic Acid

  • Blank matrix extract (e.g., plasma extract prepared by your current method)

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase used for your folic acid analysis.

  • Using a T-connector, introduce a constant flow of the folic acid standard solution into the mobile phase stream between the analytical column and the mass spectrometer ion source via a syringe pump.

  • Allow the system to equilibrate until a stable baseline signal for folic acid is observed in the mass spectrometer.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the folic acid signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.

Protocol 2: Recommended LC-MS/MS Parameters for Folic Acid Analysis

The following are general starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute folic acid, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40 °C[9]

  • Injection Volume: 5-10 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required)

  • MRM Transitions:

    • Folic Acid: Precursor ion (e.g., [M+H]+ or [M-H]-) -> Product ion (requires optimization on your instrument)

    • This compound: Precursor ion -> Product ion (requires optimization on your instrument)

  • Source Parameters:

    • Ion Spray Voltage: 3000-5500 V[8][10]

    • Temperature: 300-500 °C[8]

    • Nebulizer Gas (GS1): 50-80 psi[8][10]

    • Heater Gas (GS2): 40-75 psi[8][11]

Mandatory Visualization

IonSuppressionTroubleshooting cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_validation Validation start Low Signal or Irreproducible Results check_is Verify Analyte/IS Co-elution start->check_is post_column Perform Post-Column Infusion Experiment start->post_column optimize_ms Optimize MS Source Conditions start->optimize_ms dilute_sample Dilute Sample start->dilute_sample optimize_chromatography Improve Chromatographic Separation check_is->optimize_chromatography If not co-eluting optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) post_column->optimize_sample_prep Suppression Zone Identified post_column->optimize_chromatography Suppression at Analyte RT end Improved and Reliable Quantification optimize_sample_prep->end optimize_chromatography->end optimize_ms->end dilute_sample->end

Caption: Troubleshooting workflow for addressing ion suppression.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate lc_separation LC Separation evaporate->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification ratio->quantification

Caption: General experimental workflow for folic acid analysis.

References

Technical Support Center: Stabilizing Folate Standards During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of folate standards during sample preparation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of folate standards?

A1: Folate standards, particularly the reduced forms like 5-methyltetrahydrofolate (5-MTHF), are highly susceptible to degradation. The primary factors contributing to their instability are:

  • Oxidation: Reduced folates are easily oxidized, leading to a loss of biological activity. Tetrahydrofolate (THF) is one of the most oxygen-sensitive forms.[1] Folic acid, the fully oxidized form, is significantly more stable.[1]

  • pH: The stability of different folate forms is highly pH-dependent. For instance, THF is unstable at low pH, while 5-methyltetrahydrofolate shows enhanced thermostability with an increasing pH up to 7. Generally, neutral to slightly alkaline conditions (pH 7.0-9.2) provide the highest stability for most folates.[2]

  • Temperature: Elevated temperatures accelerate the degradation of folates. While folic acid is relatively stable at lower temperatures, reduced folates like 5-MTHF can degrade within minutes at temperatures above 60°C.[2]

  • Light: Exposure to ultraviolet (UV) and visible light can cause significant degradation of folates.[1] It is crucial to protect folate standards and samples from light at all stages of handling and analysis.

Q2: Which form of folate is the most stable and should be used as a primary standard?

A2: Folic acid (pteroylglutamic acid) is the most stable, synthetic, and commercially available form of folate.[3] Due to its stability, it is often used as the primary standard for the quantification of total folates. However, it's important to note that naturally occurring folates are typically in reduced and polyglutamated forms, which are much less stable.

Q3: How can I prevent the degradation of my folate standards during sample preparation?

A3: To minimize degradation, a multi-faceted approach is necessary:

  • Use of Antioxidants: Incorporate antioxidants into all solutions used for preparing and diluting folate standards. Ascorbic acid (vitamin C) is the most commonly used antioxidant for this purpose. A combination of ascorbic acid and 2-mercaptoethanol can also be effective.

  • pH Control: Maintain the pH of your solutions within the optimal stability range for the specific folate you are working with, generally between 7.0 and 9.2.[2]

  • Temperature Control: Perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C) to slow down degradation kinetics.

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect standards from light exposure.[4] Work in a dimly lit environment when possible.

  • Solvent Choice: Prepare stock solutions in a slightly alkaline buffer containing antioxidants. For some applications, dissolving in a dilute base like 0.1 M NaOH before buffering can improve solubility.

  • Fresh Preparation: Prepare working standards fresh daily from a more concentrated stock solution that has been stored under optimal conditions.

Q4: What are the recommended storage conditions for folate stock solutions?

A4: For long-term storage, folate stock solutions should be stored at -70°C or colder in airtight containers, protected from light.[5] Storage at -20°C is not recommended as it can lead to significant degradation over time.[1][6] Avoid repeated freeze-thaw cycles by preparing and storing aliquots.

II. Troubleshooting Guides

A. LC-MS/MS Analysis

Problem: Low or No Signal Intensity for Folate Standards

Possible Cause Troubleshooting Steps
Degradation of Standard 1. Prepare a fresh working standard from a new aliquot of the stock solution.[7] 2. Ensure all solutions (mobile phase, reconstitution solvent) contain an appropriate concentration of antioxidant (e.g., 1 g/L ascorbic acid).[4] 3. Verify the pH of all solutions is within the optimal range for folate stability.
Suboptimal Ionization 1. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). 2. Ensure the mobile phase pH is compatible with efficient ionization in the chosen mode (positive or negative). The addition of 0.5% acetic acid to the mobile phase can improve signal.[4]
Ion Suppression 1. Check for co-eluting matrix components by comparing the chromatogram of the standard in solvent versus the standard in a sample matrix. 2. Improve chromatographic separation to resolve the analyte from interfering compounds. 3. Consider using a more rigorous sample clean-up method, such as solid-phase extraction (SPE).
Dirty Ion Source 1. Clean the ion source according to the manufacturer's instructions. A dirty ion source can significantly reduce signal intensity.[7]
B. HPLC Analysis

Problem: Peak Tailing or Poor Peak Shape

Possible Cause Troubleshooting Steps
Secondary Interactions with Column 1. Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the column, which can interact with folates. A lower pH can sometimes reduce tailing.[8] 2. Use a high-purity silica column with minimal silanol activity. 3. Add a competing base, such as triethylamine (TEA), to the mobile phase to block active sites on the column.[8]
Column Overload 1. Reduce the injection volume or dilute the standard.[9] 2. Use a column with a larger internal diameter or a higher loading capacity.[9]
Extra-column Volume 1. Minimize the length and diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected to avoid dead volume.
Contaminated Guard Column 1. Replace the guard column. Contaminants from previous injections can accumulate and cause peak distortion.[10]
C. Microbiological Assay

Problem: No or Low Growth of Microorganism

Possible Cause Troubleshooting Steps
Inhibition of Microbial Growth 1. Ensure samples do not contain antibiotics or other antimicrobial substances. 2. Use a chloramphenicol-resistant strain of Lactobacillus rhamnosus if antibiotic presence is suspected.[11]
Incorrect pH of Media 1. Verify that the pH of the growth medium is within the optimal range for the microorganism.
Degraded Folate Standard 1. Prepare a fresh folate standard curve. The lack of a dose-dependent growth response can indicate a degraded standard.
Contamination of Media 1. Use aseptic techniques throughout the assay to prevent contamination with other microorganisms.

III. Quantitative Data on Folate Stability

The stability of folates is highly dependent on the specific folate form and the experimental conditions. The following tables summarize the percentage loss of different folates under various conditions.

Table 1: Effect of Temperature and pH on Folate Stability

Folate FormTemperature (°C)pHIncubation TimeApproximate % LossReference
5-MTHF 1003.4a few minutes>90%[2]
5-MTHF 1007.0a few minutes>90%[2]
Folic Acid 1603.4Not specifiedHigh[12]
Folic Acid 1607.0Not specifiedLow[12]
THF 37LowNot specifiedHigh[7]
THF 374-82 hoursLow[7]

Table 2: Effect of Storage Conditions on Serum/Plasma Folate Stability

Storage Temperature (°C)MatrixDurationApproximate % LossReference
Room TemperatureEDTA Plasma24 hours~40%[6]
Room TemperatureSerum192 hours~50%[6]
-20Serum18 daysMean decrease of 5.0 µg/L[4]
-20Serum1 year~40%[1][6]
-70Serum1 yearStable[5][6]
-80Serum13 years~8%[13]

Table 3: Effect of Light Exposure on 5-Methyltetrahydrofolate (5-MTHF) Stability

ConditionIncubation TimeApproximate % LossReference
Light15 minutes~41.5%[14]
Dark15 minutes~27.1%[14]
Light (in presence of riboflavin)Not specifiedRapid degradation[15]

IV. Experimental Protocols

A. Preparation of Folate Standard Stock and Working Solutions

This protocol describes the preparation of folic acid and 5-methyltetrahydrofolate (5-MTHF) standards.

Materials:

  • Folic Acid (crystalline)

  • L-5-Methyltetrahydrofolate calcium salt

  • 2-Mercaptoethanol

  • L-Ascorbic acid

  • Sodium phosphate, dibasic

  • 0.1 M Sodium hydroxide (NaOH)

  • Ultrapure water

  • Amber vials

Protocol:

  • Preparation of Stock Solution Buffer (pH 7.4 with antioxidants):

    • Dissolve 1 g of ascorbic acid and 1 mL of 2-mercaptoethanol in 100 mL of 0.1 M sodium phosphate buffer (pH 7.4).

    • Protect the buffer from light and prepare it fresh daily.

  • Preparation of Folic Acid Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of folic acid.

    • Dissolve in a small volume of 0.1 M NaOH.

    • Bring the final volume to 10 mL with the stock solution buffer.

    • Store in amber vials at -70°C in aliquots.

  • Preparation of 5-MTHF Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of L-5-MTHF calcium salt.

    • Dissolve directly in 10 mL of the stock solution buffer.

    • Vortex until fully dissolved.

    • Store in amber vials at -70°C in aliquots.

  • Preparation of Working Standard Solutions:

    • Thaw a fresh aliquot of the stock solution on ice, protected from light.

    • Perform serial dilutions of the stock solution with the stock solution buffer to achieve the desired concentrations for the calibration curve.

    • Prepare working standards fresh before each experiment.

B. Solid-Phase Extraction (SPE) of Folates from Plasma/Serum for LC-MS/MS Analysis

This protocol provides a general procedure for the extraction of folates from plasma or serum using a strong anion exchange (SAX) SPE cartridge.

Materials:

  • Plasma or serum sample

  • Internal standard solution (e.g., ¹³C-labeled folates)

  • Ascorbic acid

  • Ammonium formate

  • Formic acid

  • Acetonitrile

  • Methanol

  • SAX SPE cartridges

  • SPE manifold

Protocol:

  • Sample Pre-treatment:

    • To 200 µL of plasma or serum, add 20 µL of the internal standard mixture.

    • Add 400 µL of a sample buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH adjusted to 3.2 with formic acid).[4]

    • Vortex for 1 minute and centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition the SAX SPE cartridge sequentially with 2 mL of methanol, 2 mL of water, and 2 mL of the sample buffer. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge under gravity or gentle vacuum.

  • Washing:

    • Wash the cartridge with 3 mL of a wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid in water, pH 3.4) to remove interfering substances.[4]

  • Elution:

    • Elute the folates with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, acetic acid, and ascorbic acid).[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of 9:1 water/methanol) for LC-MS/MS analysis.[4]

V. Visualizations

Folate_Standard_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Standard Preparation stock_buffer Prepare Antioxidant Buffer (pH 7.4) dissolve_folate Dissolve Folate Standard stock_buffer->dissolve_folate Use fresh aliquot_store Aliquot and Store at -70°C dissolve_folate->aliquot_store thaw_stock Thaw Stock Aliquot on Ice aliquot_store->thaw_stock Daily Use serial_dilution Perform Serial Dilutions thaw_stock->serial_dilution use_immediately Use Immediately for Analysis serial_dilution->use_immediately

Caption: Workflow for preparing stable folate standards.

Troubleshooting_Low_Signal cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low or No Signal in LC-MS/MS check_standard Prepare Fresh Standard start->check_standard check_system Run System Suitability Test start->check_system optimize_source Optimize Ion Source Parameters check_standard->optimize_source If signal still low improve_cleanup Improve Sample Cleanup check_standard->improve_cleanup If fresh standard signal is good clean_source Clean Ion Source check_system->clean_source If system fails adjust_mobile_phase Adjust Mobile Phase pH optimize_source->adjust_mobile_phase

Caption: Troubleshooting logic for low LC-MS/MS signal.

References

ensuring complete enzymatic digestion for total folate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete enzymatic digestion for accurate total folate analysis.

Troubleshooting Guide: Incomplete Enzymatic Digestion

Incomplete digestion is a common challenge in total folate analysis, leading to underestimated folate concentrations. This guide addresses potential causes and provides systematic solutions.

Issue: Low or Variable Folate Recovery

If you are experiencing lower than expected folate values or inconsistent results between replicates, consider the following troubleshooting steps.

1. Enzyme Activity and Storage

  • Question: How can I be sure my enzymes are active?

    • Answer: Always check the expiration date on your enzyme vials. Store enzymes at the recommended temperature, typically -20°C, in a non-frost-free freezer to avoid temperature fluctuations. Repeated freeze-thaw cycles can diminish enzyme activity; aliquot enzymes upon arrival to minimize this. To test enzyme activity, use a control sample with a known folate concentration or a certified reference material (CRM).

  • Question: What should I do if I suspect my enzymes have lost activity?

    • Answer: If you suspect enzyme inactivation, obtain a new lot of enzymes and re-run the digestion on a sample that previously yielded low results, alongside a quality control sample.

2. Digestion Protocol Optimization

  • Question: Are the digestion conditions (pH, temperature, time) optimal for my specific sample matrix?

    • Answer: The optimal conditions for α-amylase and protease can vary significantly depending on the food matrix.[1][2] For example, the optimal pH for α-amylase treatment can be 7.0 for beef and 5.0 for cow's milk.[1][2] It is crucial to optimize these parameters for your specific sample type. A review of various tri-enzyme extraction procedures can offer guidance on selecting a suitable method.[1] Response surface methodology (RSM) can be employed to systematically optimize digestion times for protease, α-amylase, and conjugase.[3]

  • Question: Could there be inhibitors in my sample matrix?

    • Answer: Yes, certain food components can inhibit enzyme activity, particularly folate conjugase. Extracts from legumes, tomatoes, and orange juice have been shown to consistently inhibit conjugase activity.[4] If you are working with such matrices, you may need to include additional purification steps or adjust your extraction protocol to mitigate the inhibitory effects.

3. Sample Preparation and Matrix Effects

  • Question: Is it possible that the folate is not being efficiently released from the sample matrix?

    • Answer: Complex food matrices, such as those high in carbohydrates or proteins, can trap folate, preventing its release.[1] The tri-enzyme treatment is designed to break down these matrices.[1] For high-pectin foods, the standard tri-enzyme method may not be sufficient, and the addition of pectinase should be considered. Also, ensure proper homogenization of the sample to maximize the surface area available for enzymatic action.

  • Question: How do I know if matrix components are interfering with the assay itself?

    • Answer: To check for matrix effects, you can perform a spike and recovery experiment. Add a known amount of folic acid to your sample homogenate before and after the digestion process. A low recovery rate indicates that matrix components may be interfering with the assay. A test of parallelism can also demonstrate whether matrix components in the food extracts affect the accuracy of the assay.[5]

Frequently Asked Questions (FAQs)

Q1: What is the "tri-enzyme" digestion and why is it necessary?

A1: The tri-enzyme digestion is a sample preparation method used for total folate analysis. It involves the sequential use of three enzymes:

  • α-amylase: To break down starch matrices.

  • Protease: To hydrolyze protein matrices that can entrap folates.

  • Conjugase (γ-glutamyl hydrolase): To hydrolyze polyglutamyl folates (the form naturally found in food) into monoglutamyl folates, which can be measured by microbiological assay or other analytical methods.

This multi-enzyme approach is essential for the complete release of folate from complex food matrices, leading to more accurate quantification.[1][2] Tri-enzyme treatment has been shown to increase the mean folate content by over 50% compared to using conjugase alone.[1][2]

Q2: Which enzymes should I use?

A2: The choice of enzymes is critical. For routine analysis, α-amylase, a broad-spectrum protease (like Pronase®), and chicken pancreas conjugase are commonly used.[5] The AOAC Official Method 2004.05 specifies a tri-enzyme procedure for total folates in cereals and cereal foods.[1][6]

Q3: How can I ensure the quality and validity of my results?

A3: Implementing a robust quality control system is essential. This should include:

  • Use of Certified Reference Materials (CRMs): Regularly analyze CRMs with matrices similar to your samples to verify the accuracy of your method.[3]

  • Control Charts: Monitor the performance of your assay over time by plotting the results of your quality control samples.

  • Spike and Recovery Studies: Assess the efficiency of your extraction procedure by adding a known amount of folate standard to your samples.

  • Participation in Proficiency Testing Programs: External programs, such as those offered by the CDC, can provide an independent assessment of your laboratory's performance.

Q4: What are some key pre-analytical factors to consider?

A4: Folates are labile compounds, and their stability can be affected by several factors before analysis:

  • Temperature: Samples should be stored appropriately. For instance, serum folate is stable for up to a week in the refrigerator but should be stored at -70°C for long-term storage.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to folate degradation.

  • Light and Oxygen: Protect samples from light and oxygen, as they can cause folate degradation. The use of antioxidants like ascorbic acid during extraction is recommended.

Data Presentation

Table 1: Optimized Incubation Times for Tri-Enzyme Digestion in Various Food Matrices

Food MatrixProtease (Pronase) Incubation Time (hours)α-Amylase Incubation Time (hours)Conjugase Incubation Time (hours)Reference
Mixed Vegetables (CRM 485)1.51.53[3]
Cereal-Grain ProductsAs per AOAC Official Method 2004.05As per AOAC Official Method 2004.05As per AOAC Official Method 2004.05[3]
Fresh BeefNot specified4Not specified[1][2]
Cow's MilkNot specified4Not specified[1][2]

Table 2: Optimal pH for α-Amylase Treatment in Different Food Matrices

Food MatrixOptimal pHReference
Fresh Beef7.0[1][2]
Cow's Milk5.0[1][2]
White BreadNot distinctive (pH 2.0-7.0)[1][2]
Fresh SpinachNot distinctive (pH 2.0-7.0)[1][2]

Experimental Protocols

Protocol: Total Folate Analysis in Cereal Products using Tri-Enzyme Digestion (Based on AOAC Method 2004.05)

This protocol is a generalized procedure and may require optimization for specific sample types.

1. Sample Homogenization: a. Weigh an appropriate amount of the homogenized sample into a centrifuge tube. b. Add extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.8, containing 1% ascorbic acid). c. Vortex thoroughly to ensure a uniform suspension.

2. Heat Extraction: a. Autoclave the sample suspension for 15 minutes to inactivate endogenous enzymes and release folate from binding proteins.[6] b. Cool the sample to room temperature.

3. α-Amylase Digestion: a. Adjust the pH of the sample extract to the optimal range for α-amylase. b. Add α-amylase solution. c. Incubate at the recommended temperature (e.g., 37°C) for the optimized duration (e.g., 2-4 hours).

4. Protease Digestion: a. Adjust the pH for optimal protease activity. b. Add protease solution (e.g., Pronase®). c. Incubate at the recommended temperature (e.g., 37°C) for the optimized duration (e.g., 1.5-3 hours).

5. Conjugase Digestion: a. Adjust the pH for optimal conjugase activity. b. Add folate conjugase solution (e.g., from chicken pancreas). c. Incubate at the recommended temperature (e.g., 37°C) for the optimized duration (e.g., 3-16 hours).

6. Termination and Quantification: a. Stop the enzymatic reaction by heating (e.g., boiling for 5 minutes). b. Cool, dilute to a known volume, and centrifuge or filter to obtain a clear extract. c. Quantify the folate content using a suitable method, such as microbiological assay with Lactobacillus rhamnosus or LC-MS/MS.

Visualizations

Total_Folate_Analysis_Workflow cluster_prep Sample Preparation cluster_digestion Tri-Enzyme Digestion cluster_analysis Analysis Homogenization Sample Homogenization Extraction Heat Extraction in Buffer (with Ascorbic Acid) Homogenization->Extraction Amylase α-Amylase Digestion (Starch Breakdown) Extraction->Amylase Protease Protease Digestion (Protein Breakdown) Amylase->Protease Termination Reaction Termination (Heat Inactivation) Conjugase Conjugase Digestion (Polyglutamate Hydrolysis) Protease->Conjugase Purification Purification & Dilution Conjugase->Termination Quantification Folate Quantification (Microbiological Assay or LC-MS/MS) Termination->Purification Purification->Quantification

Caption: Workflow for Total Folate Analysis.

Troubleshooting_Incomplete_Digestion cluster_enzyme Enzyme Issues cluster_protocol Protocol Issues cluster_matrix Matrix Effects Start Low or Inconsistent Folate Recovery Enzyme_Check Check Enzyme Activity: - Expiration Date - Storage Conditions - Freeze-Thaw Cycles Start->Enzyme_Check Protocol_Opt Review Digestion Protocol: - pH - Temperature - Incubation Time Start->Protocol_Opt Inhibitor_Check Suspect Inhibitors? (e.g., legumes, tomatoes) Start->Inhibitor_Check Enzyme_QC Run Enzyme QC: - Use Certified Reference Material - Test with a new enzyme lot Enzyme_Check->Enzyme_QC Solution Accurate Folate Quantification Enzyme_QC->Solution Problem Solved? Matrix_Opt Optimize for Matrix: - Literature Search - Response Surface Methodology Protocol_Opt->Matrix_Opt Matrix_Opt->Solution Problem Solved? Spike_Recovery Perform Spike & Recovery Experiment Inhibitor_Check->Spike_Recovery Spike_Recovery->Solution Problem Solved?

Caption: Troubleshooting Logic for Incomplete Digestion.

References

Validation & Comparative

A Comparative Guide to (Rac)-Folic Acid-¹³C₅,¹⁵N and Deuterated Folic Acid Standards in Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of folic acid and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. The stable isotope dilution (SID) method, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for quantification. This guide provides an objective comparison between (Rac)-Folic acid-¹³C₅,¹⁵N and deuterated folic acid standards, supported by experimental data and detailed methodologies.

Executive Summary

Both ¹³C- and ¹⁵N-labeled folic acid, such as (Rac)-Folic acid-¹³C₅,¹⁵N, and deuterated folic acid standards are effective for use in SID-LC-MS/MS assays. However, (Rac)-Folic acid-¹³C₅,¹⁵N offers key advantages in terms of analytical performance, primarily due to its identical chemical and physical properties to the unlabeled analyte, ensuring co-elution during chromatography. Deuterated standards, while often more readily available and less expensive, can exhibit chromatographic shifts and a potential for deuterium exchange, which may impact quantification accuracy. For the most rigorous analytical demands, ¹³C,¹⁵N-labeled standards are recommended.

Data Presentation: A Comparative Analysis

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample extraction to detection. Here, we compare the key performance characteristics of (Rac)-Folic acid-¹³C₅,¹⁵N and deuterated folic acid standards.

Performance Parameter(Rac)-Folic acid-¹³C₅,¹⁵NDeuterated Folic Acid (e.g., d₄-Folic Acid)Rationale & Key Considerations
Chromatographic Co-elution Near-perfect co-elution with unlabeled folic acid.Potential for chromatographic shift (elutes slightly earlier).[1]The "isotope effect" of deuterium can alter the physicochemical properties, leading to separation from the analyte and potentially inaccurate quantification due to matrix effects. ¹³C and ¹⁵N isotopes have a negligible effect on retention time.[1][2]
Isotopic Stability Highly stable; no risk of isotope exchange.[3]Generally stable, but a theoretical risk of deuterium-hydrogen exchange exists, especially at non-exchangeable positions.[2][3]The carbon-carbon and carbon-nitrogen bonds are less prone to exchange than carbon-deuterium bonds, ensuring the integrity of the labeled standard throughout the analytical process.
Mass Difference Sufficient mass difference for clear MS/MS distinction.Sufficient mass difference for clear MS/MS distinction.Both types of standards provide a distinct mass shift, preventing spectral overlap with the unlabeled analyte.
Accuracy & Precision High accuracy and precision due to co-elution and stability.Can achieve good accuracy and precision with careful method validation to account for potential chromatographic shifts.[4][5]The co-elution of ¹³C,¹⁵N-labeled standards provides more reliable compensation for matrix effects and variations in instrument response.
Availability & Cost Generally more expensive and may be less readily available.[3]Often more affordable and widely available.[3]The synthesis of deuterated compounds is typically less complex than that of ¹³C,¹⁵N-labeled compounds.

Experimental Protocols

The following are representative LC-MS/MS methodologies for the quantification of folic acid using either (Rac)-Folic acid-¹³C₅,¹⁵N or a deuterated internal standard.

Method 1: Quantification using ¹³C₅-labeled Folic Acid Internal Standard[6][7]
  • Sample Preparation:

    • To 60 µL of serum, add 7 µL of 200 mmol/L ascorbic acid.

    • Precipitate proteins by adding 120 µL of acetonitrile containing the ¹³C₅-labeled internal standard mix (e.g., ¹³C₅-5-methyltetrahydrofolate at 20.0 nmol/L and ¹³C₅-folic acid at 5.0 nmol/L).[6]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant and reconstitute the analytes in water for injection.[6]

  • LC-MS/MS Conditions:

    • HPLC System: Vanquish HPLC system[7]

    • Column: Accucore C18, 100 x 2.1 mm, 2.6 µm[7]

    • Mobile Phase A: 0.5% Acetic Acid in water[7]

    • Mobile Phase B: 80:20 Methanol:Acetonitrile[7]

    • Flow Rate: 0.35 mL/min[7]

    • Gradient:

      • 0.0-1.0 min: 10% B

      • 4.0 min: 50% B

      • 4.1-4.5 min: 95% B

      • 4.6 min: 10% B[7]

    • Mass Spectrometer: TSQ Quantiva tandem mass spectrometer[7]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitored Transitions: Specific precursor and product ion pairs for folic acid and ¹³C₅-folic acid.

Method 2: Quantification using d₄-Folic Acid Internal Standard[4][5]
  • Sample Preparation:

    • To plasma samples, add an equal volume of acetonitrile containing d₄-folic acid as the internal standard.

    • Vortex to precipitate proteins.

    • Centrifuge and inject the supernatant directly into the LC-MS/MS system.[4][5]

  • LC-MS/MS Conditions:

    • HPLC System: Agilent or equivalent

    • Column: C18, 3 µm, 50 x 3.00 mm[4][5]

    • Mobile Phase: Isocratic mixture of ammonium acetate (1 mM), acetic acid, and acetonitrile (9.9:0.1:90, v/v/v)[4][5]

    • Flow Rate: 0.5 mL/min[5]

    • Total Run Time: 3.5 min[4][5]

    • Mass Spectrometer: API 4000 or equivalent[8]

    • Ionization Mode: Positive or Negative Electrospray Ionization (ESI)

    • Monitored Transitions:

      • Folic Acid: m/z 440.4 → 310.9 (in negative ion mode)[9]

      • d₄-Folic Acid: Corresponding mass-shifted transition

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum/Plasma Sample add_is Add Internal Standard ((Rac)-Folic acid-¹³C₅,¹⁵N or Deuterated Folic Acid) serum->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: General experimental workflow for folic acid quantification.

chromatographic_behavior cluster_c13 ¹³C-Labeled Standard cluster_d4 Deuterated Standard c13_peak Analyte and IS Co-elute c13_chromatogram d4_peak IS Elutes Slightly Earlier Than Analyte d4_chromatogram

Caption: Chromatographic behavior of labeled standards.

folic_acid_pathway folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf methyl_thf 5-Methyl-THF methylene_thf->methyl_thf MTHFR dna_synthesis DNA Synthesis (Purines, Thymidylate) methylene_thf->dna_synthesis methylation Methylation Cycle (e.g., Homocysteine -> Methionine) methyl_thf->methylation

References

Revolutionizing Folate Analysis: A Comparative Guide to Quantification Using (Rac)-Folic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of folates is paramount for clinical diagnostics, nutritional assessment, and therapeutic monitoring. This guide provides an objective comparison of folate quantification methods, with a focus on the high precision and accuracy afforded by stable isotope dilution assays (SIDA) utilizing (Rac)-Folic acid-13C5,15N coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern analytical chemistry, offering unparalleled specificity and reliability in the quantification of endogenous folates. This internal standard, being structurally identical to the analyte but mass-shifted due to the incorporation of heavy isotopes, co-elutes with the target folate vitamers and experiences similar ionization effects, thereby correcting for matrix effects and variations in sample preparation and instrument response. This methodology stands in contrast to traditional methods such as microbiological assays and immunoassays, which, while useful, can be susceptible to interferences and cross-reactivity, leading to variability in results.

Comparative Performance of Folate Quantification Methods

The selection of an appropriate analytical method for folate quantification is critical and depends on the specific requirements of the study, including the desired level of accuracy, precision, and the complexity of the sample matrix. Below is a summary of the performance of various methods, highlighting the advantages of the stable isotope dilution LC-MS/MS approach.

Method Principle Accuracy (Recovery %) Precision (CV %) Strengths Limitations
LC-MS/MS with this compound Stable isotope dilution mass spectrometry90-110%[1][2][3]<10%[4][5][6]High specificity and accuracy, can measure individual folate vitamers, considered a reference method.[6]Higher initial instrument cost, requires skilled operators.
Microbiological Assay (MA) Measures the growth response of folate-dependent bacteriaVariable, can be affected by non-folate compounds that promote or inhibit bacterial growth.Generally higher CVs compared to LC-MS/MS.Measures total biologically active folates, low cost.[7]Lack of specificity for different folate vitamers, potential for interference.[8][9]
Chemiluminescent Microparticle Immunoassay (CMIA) Competitive binding immunoassayGood, but can show bias compared to LC-MS/MS.[3]Reproducibility CVs around 8-11%, Repeatability CVs around 2-5%.[10]High throughput, automated.[2]Cross-reactivity with different folate forms, results can vary between kits.[9][11]
Radioimmunoassay (RIA) / Protein-Binding Assay Competitive binding with a radiolabeled folateGenerally lower recovery compared to LC-MS/MS.[6]Can have higher imprecision, especially at low concentrations.[11]Widely available in kit form.Use of radioactive materials, lower specificity than LC-MS/MS.[9]
HPLC with Fluorescence Detection (LC-FD) Chromatographic separation followed by fluorescence detectionLower recovery and precision compared to LC-MS/MS.[12]Higher detection limits for some folate vitamers.[12]Good for specific applications.Ambiguous peak assignment, less sensitive for certain folates.[12]

Experimental Protocol: Folate Quantification in Human Serum using LC-MS/MS and this compound

This section details a typical workflow for the quantification of various folate vitamers in human serum using a stable isotope dilution LC-MS/MS method.

1. Sample Preparation:

  • Stabilization: To prevent the degradation of labile folates, serum samples (e.g., 275 µL) are treated with a stabilizing agent such as ascorbic acid.[6]

  • Internal Standard Spiking: A known amount of this compound internal standard solution is added to each sample. This is a critical step for accurate quantification.

  • Deproteinization: Proteins in the serum are precipitated, typically by adding an organic solvent like acetonitrile.[13]

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., phenyl phase) to isolate and concentrate the folates from the serum matrix.[4][6]

  • Elution and Reconstitution: The purified folates are eluted from the SPE cartridge, the eluent is evaporated, and the residue is reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.[13]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A C8 or C18 analytical column is commonly used to separate the different folate vitamers.[6]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., positive-ion electrospray ionization) to detect and quantify the precursor and product ions of both the endogenous folates and the stable isotope-labeled internal standard.

3. Data Analysis:

  • The concentration of each folate vitamer is calculated by comparing the peak area ratio of the analyte to its corresponding labeled internal standard against a calibration curve prepared with known concentrations of the folate standards.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for folate quantification using stable isotope dilution LC-MS/MS.

experimental_workflow Experimental Workflow for Folate Quantification using LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis Analysis serum_sample Serum Sample stabilization Addition of Ascorbic Acid serum_sample->stabilization spiking Spiking with this compound stabilization->spiking deproteinization Protein Precipitation (Acetonitrile) spiking->deproteinization spe Solid-Phase Extraction (SPE) deproteinization->spe elution Elution and Reconstitution spe->elution lc_separation LC Separation elution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: A flowchart of the stable isotope dilution LC-MS/MS method.

Signaling Pathway Context (Illustrative)

While not a direct signaling pathway, the metabolism of folic acid is a critical biochemical pathway. The diagram below illustrates the central role of tetrahydrofolate (THF), the active form of folate, in one-carbon metabolism, which is essential for DNA synthesis and methylation reactions.

folate_metabolism Simplified Folate Metabolism Pathway folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf thf Tetrahydrofolate (THF) dhf->thf mthf 5,10-Methylene-THF thf->mthf homocysteine Homocysteine methyl_thf 5-Methyl-THF mthf->methyl_thf dTMP dTMP (DNA Synthesis) mthf->dTMP methyl_thf->thf methionine Methionine methyl_thf->methionine B12 homocysteine->methionine dUMP dUMP dUMP->dTMP

Caption: Key steps in the folate metabolic pathway.

References

Navigating the Landscape of Folate Measurement: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of folate is critical for a wide range of applications, from nutritional assessment to clinical trials. This guide provides an objective comparison of common folate measurement techniques, supported by data from inter-laboratory studies, with a focus on methods utilizing labeled standards for enhanced accuracy.

Folate, a crucial B vitamin, exists in multiple forms, known as vitamers, and its accurate quantification is complicated by their varying stability and bioavailability. To address this challenge, various analytical methods have been developed, each with its own set of strengths and weaknesses. This guide delves into the performance of these methods, drawing on data from proficiency testing and round-robin studies to provide a clear picture of the current state of folate analysis.

Comparison of Analytical Methods

The three primary methods for folate quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), microbiological assays (MA), and competitive protein binding assays, such as radioimmunoassays (RIA).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard, LC-MS/MS offers high specificity and the ability to simultaneously measure multiple folate vitamers. The use of stable isotope-labeled internal standards, such as ¹³C- or ²H-labeled folic acid and its derivatives, allows for precise correction of matrix effects and procedural losses, leading to high accuracy.[1][2][3]

  • Microbiological Assay (MA): This method relies on the growth of folate-dependent bacteria, which is proportional to the amount of biologically active folate in a sample.[4][5] While considered a functional assay that measures all biologically active forms, it can be less specific than LC-MS/MS and susceptible to interference from antibiotics.[6] Studies have shown good correlation between LC-MS/MS and MA for total folate, making them largely interchangeable.[7]

  • Competitive Protein Binding Assays (e.g., Radioimmunoassay - RIA): These assays measure the competition between unlabeled folate in a sample and a labeled folate standard for binding to a specific protein.[8] While convenient, these methods have shown significant variability and a tendency to produce lower results compared to LC-MS/MS and MA, particularly due to the under-recovery of 5-methyltetrahydrofolate (5-methylTHF), the main circulating form of folate.[6][7][8]

Inter-laboratory Comparison Data

Inter-laboratory comparison studies, or round-robins, are essential for assessing the comparability and accuracy of different analytical methods across various laboratories. The data consistently highlights the superior performance of methods that are harmonized and utilize reference materials.

Performance for 5-Methyltetrahydrofolate (5-methylTHF)

As the most abundant folate vitamer in circulation, the accurate measurement of 5-methylTHF is critical. International round-robin studies have shown that laboratories using harmonized methods, particularly those adapted from established protocols like the one from the Centers for Disease Control and Prevention (CDC), demonstrate better agreement and precision.

Laboratory GroupGeometric Mean (nmol/L)Median Imprecision (CV%)Mean Recovery (%)Mean Relative Bias vs. Reference Material
CDC 18.34.1%-12%
Group 1 (Independent Methods) 13.8 - 28.94.6% - 11%98% (±27%)-24% to 30%
Group 2 (Adapted CDC Method) 16.8 - 18.61.7% - 6.0%98% (±10%)-0.6% to 16%

Data sourced from an international round-robin study assessing serum folate HPLC-MS/MS methods.[9]

Performance for Folic Acid

The measurement of folic acid, the synthetic form of folate used in supplements and fortified foods, has proven to be more challenging, with high variability observed across laboratories. This highlights the need for improved method standardization and the use of certified reference materials.

Laboratory GroupGeometric Mean (nmol/L)Median Imprecision (CV%)Mean Recovery (%)Mean Relative Bias vs. Reference Material
CDC 3.426.9%-73%
Group 1 (Independent Methods) 1.09 - 4.744.9% - 20%93% (±29%)-47% to 578%
Group 2 (Adapted CDC Method) 1.74 - 2.903.9% - 23%81% (±16%)-3.3% to 67%

Data sourced from an international round-robin study assessing serum folate HPLC-MS/MS methods.[9]

Experimental Protocols

The following provides a generalized workflow for the analysis of folate vitamers in serum using LC-MS/MS with stable isotope-labeled internal standards. For specific applications, optimization may be required.

Sample Preparation and Extraction
  • Sample Thawing: Frozen serum samples are thawed at room temperature.

  • Protein Precipitation and Folate Extraction: To 150 µL of serum, add a solution containing an antioxidant (e.g., ascorbic acid) and a mixture of stable isotope-labeled internal standards (e.g., ¹³C₅-labeled 5-methylTHF, ¹³C₅-labeled folic acid, etc.).[10][11] The mixture is vortexed to precipitate proteins and release folates.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., phenyl phase) to clean up the sample and concentrate the folates.[10] The cartridge is washed, and the folates are then eluted.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted folates are separated on a C18 or similar reversed-phase HPLC column using a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).[3]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed to specifically detect and quantify each folate vitamer and its corresponding labeled internal standard based on their unique precursor-to-product ion transitions.

Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for folate measurements.

G cluster_0 Preparation Phase A Selection of Reference Materials (e.g., NIST SRM 1955, 3949) B Preparation of Homogenized Serum Pools A->B C Characterization of Materials by a Reference Laboratory (e.g., CDC) B->C D Development of a Detailed Analytical Protocol C->D E Distribution of Samples and Protocols to Participating Labs D->E F Analysis of Samples by Each Laboratory G Submission of Results to Coordinating Center H Statistical Analysis of Data (Mean, CV, Bias, Recovery) G->H I Comparison of Performance Between Labs and Methods J Publication of Comparison Guide and Recommendations

Caption: Workflow of an inter-laboratory comparison study for folate measurements.

Conclusion

The accurate and comparable measurement of folate is paramount for public health monitoring and clinical research. While LC-MS/MS with stable isotope dilution has emerged as the reference method, significant inter-laboratory variability persists, particularly for certain folate vitamers like folic acid. This guide underscores the critical importance of harmonization efforts, including the adoption of standardized protocols, the use of common, well-characterized calibrators, and the participation in proficiency testing programs. By embracing these measures, the scientific community can enhance the reliability of folate data, leading to more robust research outcomes and better-informed public health decisions.

References

validating an LC-MS method for folic acid with (Rac)-Folic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

Validating an LC-MS Method for Folic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of folic acid (Vitamin B9) is crucial in various fields, from clinical diagnostics to food fortification and pharmaceutical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and robustness.[1][2] This guide provides a comparative overview of validated LC-MS/MS methods for folic acid analysis, with a special focus on the use of the stable isotope-labeled internal standard, (Rac)-Folic acid-13C5,15N, to ensure the highest accuracy.

Method Comparison: Key Performance Characteristics

The choice of an LC-MS/MS method for folic acid analysis often depends on the specific requirements of the study, such as sample matrix, required sensitivity, and desired sample throughput. Below is a comparison of common approaches.

Parameter Method A: Protein Precipitation Method B: Solid-Phase Extraction (SPE) Method C: Hydrophilic Interaction Chromatography (HILIC)
Sample Throughput HighMediumMedium
Method Complexity LowHighMedium
Sensitivity GoodExcellentExcellent
Matrix Effect ModerateLowLow
Cost-Effectiveness HighMediumMedium
Precision (%RSD) < 15%< 10%< 10%
Accuracy (%Recovery) 85-115%90-110%90-110%
Linearity (r²) > 0.99> 0.995> 0.995

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

I. Sample Preparation

The goal of sample preparation is to extract folic acid from the sample matrix and remove interfering substances. The use of an internal standard like this compound, added at the beginning of the process, is critical to correct for any analyte loss during sample processing.[3]

A. Protein Precipitation (Method A)

This is a rapid and simple method suitable for high-throughput analysis.[4][5]

  • To 100 µL of plasma or serum, add 20 µL of the internal standard solution (this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

B. Solid-Phase Extraction (SPE) (Method B)

SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.[6][7]

  • To 200 µL of serum, add 20 µL of the internal standard solution.[6]

  • Add 400 µL of 1% formic acid in water.

  • Condition an SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

II. LC-MS/MS Analysis

A. Chromatographic Conditions

The separation of folic acid from other matrix components is typically achieved using reversed-phase or HILIC chromatography.

  • Reversed-Phase Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Hydrophilic Interaction Chromatography (HILIC):

    • Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 95% to 50% B over 7 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

B. Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive or negative mode can be used, with negative mode often providing better sensitivity for folic acid.[4]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Folic Acid: 440.1 > 294.1 (Quantifier), 440.1 > 175.1 (Qualifier).

    • This compound (Internal Standard): 446.1 > 299.1.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

Method Validation Data

A summary of typical validation parameters for a robust LC-MS/MS method for folic acid is presented below.

Validation Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.99> 0.998
Range (ng/mL) Dependent on application0.5 - 500
Limit of Detection (LOD) (ng/mL) S/N ≥ 3< 0.2
Limit of Quantification (LOQ) (ng/mL) S/N ≥ 10< 0.5
Precision (%RSD) < 15% (Intra- and Inter-day)< 8%
Accuracy (%Recovery) 85 - 115%92 - 108%
Matrix Effect (%) 80 - 120%88 - 105%
Stability (Freeze-thaw, short-term, long-term) % Bias < 15%Stable

Visualizing the Workflow

Clear visualization of the experimental process is essential for understanding and reproducing the method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add this compound sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation Method A spe Solid-Phase Extraction add_is->spe Method B evaporate Evaporation protein_precipitation->evaporate spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 or HILIC) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for folic acid quantification.

logical_relationship accuracy High Accuracy & Precision robustness Method Robustness accuracy->robustness internal_standard Use of Stable Isotope-Labeled Internal Standard (this compound) matrix_effect Correction for Matrix Effects internal_standard->matrix_effect analyte_loss Correction for Analyte Loss during Sample Prep internal_standard->analyte_loss matrix_effect->accuracy analyte_loss->accuracy lcms Sensitive & Selective LC-MS/MS Detection lcms->accuracy

Caption: Rationale for using a stable isotope-labeled internal standard.

References

A Researcher's Guide to Labeled Folic Acid Detection: A Comparative Analysis of Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of labeled folic acid is paramount for advancing studies in drug delivery, cellular uptake, and metabolic pathway analysis. This guide provides a comprehensive comparison of leading analytical platforms, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

The quantification of folic acid and its derivatives is critical in understanding its role in various physiological and pathological processes. The choice of analytical platform can significantly impact the quality and reliability of experimental data. This guide delves into the performance of three major analytical techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), Immunoassays, and Electrochemical Biosensors.

Comparative Performance of Analytical Platforms

The selection of an analytical platform for labeled folic acid detection is a critical decision that depends on the specific requirements of the research, such as sensitivity, sample matrix, and throughput. The following table summarizes the key quantitative performance metrics of the most common analytical platforms.

Analytical PlatformLimit of Detection (LOD)Linear RangeRecovery (%)Precision (RSD %)Key AdvantagesKey Disadvantages
HPLC-MS/MS 0.2 - 4.5 ng/mL[1][2]0.5 - 1000 ng/mL[2][3]78 - 95%[2]< 15%[4]High specificity and sensitivity, multiplexing capabilities.[5]High initial cost, complex sample preparation.[6]
Immunoassays (ELISA) ~5.8 µg/L (13.1 nmol/L)[7]Varies by kitGood accuracy reported[7]< 10-15%High throughput, relatively low cost per sample.Potential for cross-reactivity, matrix effects.[4]
Electrochemical Biosensors 30 nM - 1.0 µM[8][9]0.1 µM - 100 µM[8][9]100.9 - 102.1%[8]< 5%[9][10]High sensitivity, portability, low cost.[11]Susceptible to interference, sensor surface fouling.
UV-Vis Spectrophotometry 0.64 - 0.85 mg/L[12]1.0 - 17.5 µg/mL[13]98 - 104%[12]0.2 - 4.8%[12]Simple, low cost, rapid.Lower sensitivity and specificity.[14]
Microbiological Assay High sensitivity reportedVariesConsidered a "gold standard" by some researchers.[15]Time-consuming, cannot distinguish between folate forms.Measures total folate activity.Not suitable for labeled compound-specific detection.

Signaling Pathways in Folic Acid Research

Understanding the cellular mechanisms involving folic acid is crucial for drug development. The folate receptor alpha (FOLR1), often overexpressed in cancer cells, has been implicated in various signaling pathways beyond its canonical role in one-carbon metabolism.[16][17][18]

FolicAcidSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Folic Acid FOLR1 FOLR1 FA->FOLR1 Binds JAK JAK FOLR1->JAK Activates ERK ERK1/2 FOLR1->ERK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pERK p-ERK1/2 ERK->pERK Gene Gene Expression (e.g., Cyclin A2, VEGF) pSTAT3->Gene pERK->Gene

Folate Receptor 1 (FOLR1) signaling pathways.[16][19]

Folic acid binding to FOLR1 can trigger the activation of the JAK-STAT and ERK1/2 signaling pathways, leading to changes in gene expression that can promote cell proliferation.[19][20]

The bacterial folic acid biosynthesis pathway is a well-established target for antibacterial drugs.[21][22][23]

FolicAcidBiosynthesis GTP GTP Enzyme1 Multiple Enzymatic Steps GTP->Enzyme1 Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHPS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Enzyme1->Dihydropteroate DHPS Dihydropteroate Synthase DHFR Dihydrofolate Reductase

Bacterial Folic Acid Biosynthesis Pathway.[21][22]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are generalized methodologies for the key analytical platforms discussed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity for the quantification of various folate forms.[5]

1. Sample Preparation (Human Plasma) [24][25]

  • To 200 µL of plasma, add an internal standard (e.g., ¹³C₅-folic acid).

  • Precipitate proteins by adding 1.5 mL of ice-cold acetonitrile.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 800 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions [24]

  • Column: C18 column (e.g., 3 µm; 50 × 3.00 mm).

  • Mobile Phase: Isocratic elution with a mixture of ammonium acetate (1 mM), acetic acid, and acetonitrile (e.g., 9.9:0.1:90, v/v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 3.5 minutes.

3. Mass Spectrometry Conditions [24]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor specific precursor-to-product ion transitions for folic acid and the internal standard. For example, for folic acid, a transition of m/z 442.2 → 295.1 might be used.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS/MS Detection HPLC->MS Quantify Quantification MS->Quantify

General workflow for HPLC-MS/MS analysis of folic acid.

Electrochemical Biosensor

Electrochemical biosensors provide a rapid and sensitive platform for folic acid detection.

1. Electrode Modification [9]

  • Prepare a modified carbon paste electrode by incorporating a recognition element, such as MoS₂ and an ionic liquid.

  • The modifier enhances the electrochemical activity towards folic acid.

2. Electrochemical Measurement [9][26]

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at a specific pH (e.g., 7.0).

  • Procedure:

    • Immerse the modified electrode in the electrolyte solution containing the sample.

    • Apply a potential scan and record the current response.

    • The peak current is proportional to the concentration of folic acid.

3. Data Analysis

  • Construct a calibration curve by plotting the peak current versus the concentration of folic acid standards.

  • Determine the concentration of folic acid in the unknown sample from the calibration curve.

Conclusion

The choice of an analytical platform for labeled folic acid detection is a critical step in experimental design. HPLC-MS/MS stands out for its superior specificity and sensitivity, making it ideal for complex matrices and the simultaneous analysis of multiple folate forms. Immunoassays offer a high-throughput and cost-effective solution for large-scale screening. Electrochemical biosensors are emerging as a promising alternative, providing high sensitivity, portability, and rapid analysis. The selection of the optimal platform should be guided by the specific research question, available resources, and the desired performance characteristics. This guide provides the foundational information to make an informed decision and to design robust and reliable experiments for the detection of labeled folic acid.

References

Performance Assessment of (Rac)-Folic Acid-¹³C₅,¹⁵N in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of folic acid in biological samples is paramount. This guide provides a comprehensive comparison of (Rac)-Folic acid-¹³C₅,¹⁵N with other stable isotope-labeled internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of folates in various biological matrices.

Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is the gold standard for the precise measurement of endogenous analytes in complex biological samples. The choice of the internal standard is critical to the accuracy and robustness of these assays. This guide presents a comparative overview of the performance of (Rac)-Folic acid-¹³C₅,¹⁵N and other commonly used labeled folic acid analogs, supported by experimental data from various studies.

Comparative Performance of Folic Acid Internal Standards

The selection of an appropriate internal standard is crucial for correcting analyte losses during sample preparation and compensating for matrix effects in LC-MS/MS analysis. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. Both ¹³C-labeled and deuterated (²H) folic acid analogs are widely used for this purpose.

Table 1: Performance Characteristics of LC-MS/MS Methods Using (Rac)-Folic acid-¹³C₅,¹⁵N in Human Serum

ParameterReported PerformanceBiological MatrixReference
Linearity (r²) >0.99Serum[1][2]
Precision (%CV) Intra-run: 5.0 - 9.9% Inter-run: 3.3 - 9.5%Serum[2]
Accuracy/Recovery 86 - 90%Serum[2]
Lower Limit of Quantification (LLOQ) ~0.1 - 0.5 nmol/LSerum[1][2]

Table 2: Performance Characteristics of LC-MS/MS Methods Using Folic acid-d₄ in Human Plasma

ParameterReported PerformanceBiological MatrixReference
Linearity (r²) >0.995Plasma[3][4]
Precision (%CV) Within-run: 2.20 - 19.79% Between-run: 3.14 - 13.15%Plasma[3]
Accuracy Within-run: 90.94 - 104.36% Between-run: 90.26 - 104.67%Plasma[3]
Recovery 92.8 - 104.2%Plasma[4]
Lower Limit of Quantification (LLOQ) 13.17 ng/mLPlasma[3]

It is important to note that the performance metrics presented are from different studies and direct comparison should be made with caution due to variations in instrumentation, sample preparation, and chromatographic conditions. Generally, both ¹³C- and ²H-labeled internal standards demonstrate good performance in terms of linearity, precision, and accuracy for the quantification of folic acid in biological matrices. Some studies suggest that ¹³C-labeled standards may offer advantages in minimizing isotopic effects and providing better co-elution with the analyte, which can be crucial for accurately correcting matrix effects in ultra-high-performance liquid chromatography (UHPLC) systems.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical performance. Below are representative experimental protocols for the quantification of folic acid in human plasma/serum using stable isotope dilution LC-MS/MS.

Protocol 1: Folic Acid Quantification in Human Serum using (Rac)-Folic acid-¹³C₅,¹⁵N

This protocol is a composite based on methodologies described in the literature.[1][2]

1. Sample Preparation:

  • To 150 µL of serum, add an internal standard solution containing (Rac)-Folic acid-¹³C₅,¹⁵N.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or subjected to further solid-phase extraction (SPE) cleanup.

2. Solid-Phase Extraction (SPE) - Optional Cleanup:

  • Condition a phenyl SPE cartridge.

  • Load the supernatant from the protein precipitation step.

  • Wash the cartridge to remove interferences.

  • Elute the folates using an appropriate solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode. Monitor the specific precursor-to-product ion transitions for both folic acid and (Rac)-Folic acid-¹³C₅,¹⁵N.

Protocol 2: Folic Acid Quantification in Human Plasma using Folic acid-d₄

This protocol is based on the method described by Al-Tannak et al. (2015).[3][4]

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add the internal standard solution (Folic acid-d₄).

  • Add acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to obtain a clear supernatant.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: An HPLC system.

  • Column: A C18 column (e.g., 3 µm; 50 × 3.00 mm).

  • Mobile Phase: An isocratic mobile phase consisting of ammonium acetate (1 mM), acetic acid, and acetonitrile.

  • MS/MS System: A triple quadrupole mass spectrometer with an ESI source.

  • Detection: MRM in negative ion mode, monitoring the specific transitions for folic acid and Folic acid-d₄.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (e.g., Serum, Plasma) Add_IS Add Internal Standard ((Rac)-Folic acid-¹³C₅,¹⁵N or Folic acid-d₄) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional Cleanup) Supernatant->SPE Optional LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for folic acid analysis.

Folate_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Methylene_THF->THF Methyl_THF 5-Methyltetrahydrofolate Methylene_THF->Methyl_THF MTHFR Thymidylate_Synthesis Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate_Synthesis Methyl_THF->THF Homocysteine Homocysteine Methyl_THF->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase

Caption: Simplified overview of the folate metabolic pathway.

References

reference materials for folic acid analysis containing (Rac)-Folic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of isotopically labeled internal standards for the quantitative analysis of folic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The focus is on providing a clear performance comparison between the commonly used (Rac)-Folic acid-¹³C₅,¹⁵N and deuterated alternatives, supported by experimental data from published studies.

Performance Comparison of Internal Standards

The choice of internal standard is critical for achieving accurate and precise quantification in LC-MS/MS assays. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns, thus compensating for variations in sample preparation and instrument response. Here, we compare the performance of methods using ¹³C-labeled folic acid with those using deuterated folic acid (folic acid-d₄).

Performance MetricMethod Using (Rac)-Folic acid-¹³C₅,¹⁵N (or similar ¹³C-labeled standards)Method Using Folic acid-d₄
Linearity (r²) >0.98[1]>0.995[2]
Intra-day Precision (%RSD) 3.7 - 6.5%[3]2.1 - 7.5%
Inter-day Precision (%RSD) <10% (as %CV)[1]3.8 - 9.1%
Accuracy (% Recovery) >97%[3]94.7 - 104.5%
Lower Limit of Quantification (LLOQ) ~80 pmol/L in plasma[3]13.17 ng/mL (~29.8 nmol/L) in plasma[2]

Note: The performance data is compiled from different studies and variations may arise from differences in instrumentation, sample matrix, and experimental protocols.

Experimental Protocols

Method Using ¹³C-Labeled Folic Acid Internal Standard

This protocol is a representative example for the analysis of various folate forms, including folic acid, in human serum using ¹³C₅-labeled internal standards.

Sample Preparation (Solid Phase Extraction)

  • To 200 µL of serum, add 20 µL of the internal standard mixture (containing ¹³C₅-folic acid).

  • Add 400 µL of SPE sample buffer (10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water at pH 3.2) and 200 µL of water. Vortex for 1 minute and centrifuge for 10 minutes at 13,000 rpm.[1]

  • Condition a solid phase extraction plate with acetonitrile, followed by methanol, and then the SPE sample buffer.[1]

  • Load the supernatant onto the SPE plate.

  • Wash the plate with 3 mL of SPE wash buffer (0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid at pH 3.4).[1]

  • Elute the folates using a solution of 400 mL/L Acetonitrile:100 mL/L Methanol:10 mL/L Acetic Acid:1 g/L Ascorbic Acid.[1]

  • Dry the elute under nitrogen and reconstitute in 200 µL of 9:1 water and methanol for injection.[1]

LC-MS/MS Parameters

  • Column: Accucore C18, 100 x 2.1 mm, 2.6 µm[1]

  • Mobile Phase A: 0.5% Acetic Acid in water[1]

  • Mobile Phase B: 80:20 Methanol:Acetonitrile[1]

  • Flow Rate: 0.35 mL/min[1]

  • Gradient: A multi-step gradient is typically used to separate the different folate forms.[1]

  • Injection Volume: 10 µL[1]

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.[1]

Method Using Folic acid-d₄ Internal Standard

This protocol is a validated method for the rapid determination of unmetabolized folic acid in human plasma.[2]

Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 20 µL of folic acid-d₄ internal standard solution.

  • Add approximately 1.5 mL of ice-cold acetonitrile and vortex for 30 seconds.[2]

  • Centrifuge the samples for 10 minutes at 14,000 rpm.[2]

  • Decant 800 µL of the supernatant and evaporate to dryness under a stream of nitrogen at 40°C.[2]

  • Reconstitute the residue with 200 µL of the mobile phase and inject 20 µL into the LC-MS/MS system.[2]

LC-MS/MS Parameters

  • Column: C18 column (e.g., 3 µm; 50 x 3.00 mm)[2]

  • Mobile Phase: Isocratic mobile phase consisting of ammonium acetate (1 mM)-acetic acid-acetonitrile (9.9:0.1:90, v/v/v).[2]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL[2]

  • Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for detection.[2]

  • MRM Transition (Folic Acid): m/z 440.4 → 311.1[2]

  • MRM Transition (Folic acid-d₄): m/z 444.4 → 315.1

Folic Acid One-Carbon Metabolism Pathway

Folic acid and its derivatives are essential cofactors in one-carbon metabolism, a network of biochemical reactions crucial for the synthesis of nucleotides (and thus DNA replication and repair) and amino acids. The diagram below illustrates the central role of folic acid in this pathway.

FolicAcidMetabolism Folic_Acid Folic Acid (FA) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Formyl_THF 10-Formyl-THF THF->Formyl_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP (DNA Synthesis) Methylene_THF->dTMP TS Methyl_THF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM dUMP dUMP dUMP->dTMP Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis

Caption: Simplified overview of the Folic Acid One-Carbon Metabolism Pathway.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous method development and validation in your specific laboratory setting.

References

Establishing Linearity and Limits of Detection with (Rac)-Folic Acid-¹³C₅,¹⁵N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of folic acid is critical. This guide provides a comparative analysis of (Rac)-Folic acid-¹³C₅,¹⁵N as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for establishing linearity and limits of detection (LOD). We will explore its performance in comparison to other commonly used internal standards, supported by experimental data from various studies.

Introduction to Folic Acid Quantification and the Role of Internal Standards

Folic acid (Vitamin B9) is a crucial nutrient in various biological processes. Its accurate measurement in biological matrices is essential for clinical diagnostics, nutritional monitoring, and pharmaceutical research. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount to correct for variations in sample preparation, chromatography, and mass spectrometric response, thereby ensuring the accuracy and precision of the results. (Rac)-Folic acid-¹³C₅,¹⁵N is a synthetic version of folic acid where five carbon atoms are replaced by their heavy isotope ¹³C, and one nitrogen atom is replaced by ¹⁵N. This mass shift allows it to be distinguished from the endogenous analyte by the mass spectrometer while having nearly identical chemical and physical properties.

Performance Comparison of Internal Standards

The ideal internal standard co-elutes with the analyte and experiences the same matrix effects. The most common alternatives to ¹³C-labeled folic acid are deuterated versions, such as Folic acid-d₄.

Internal StandardKey AdvantagesPotential Considerations
(Rac)-Folic acid-¹³C₅,¹⁵N Minimal to no chromatographic shift from the unlabeled analyte. The heavy atom isotopes are stable and do not exchange.The racemic nature may not perfectly mimic the stereochemistry of the biologically active form, though this is less critical for the parent compound.
Folic acid-d₄ Widely used and commercially available.Potential for a slight chromatographic shift from the unlabeled analyte due to the deuterium isotope effect. Deuterium atoms can sometimes be labile and exchange with protons.
¹³C₅-Folic acid Similar to ¹³C₅,¹⁵N-Folic acid, offering excellent co-elution and stability.Slightly lower mass shift compared to the ¹³C₅,¹⁵N variant.

Experimental Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for folic acid quantification using different stable isotope-labeled internal standards, as reported in various studies. It is important to note that direct head-to-head comparative studies are limited, and performance can be matrix and method-dependent.

Table 1: Linearity of Folic Acid Quantification

Internal Standard UsedMatrixLinearity RangeCorrelation Coefficient (r²)Reference
¹³C₅-Folic acidHuman Serum25 pg/mL - 1000 ng/mL>0.98[1]
¹³C₅-Folic acidFortified Foods2.4 µg/g - 24 µg/gNot Reported[2]
Folic acid-d₄Human Plasma13.17 ng/mL - 3657 ng/mL>0.995[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) of Folic Acid

Internal Standard UsedMatrixLODLOQReference
¹³C₅-Folic acidHuman Serumpg/mL levels10:1 signal-to-noise[1]
Folic acid-d₄Human PlasmaNot Reported13.17 ng/mL[3]
Not specifiedHuman Plasma0.027 pmol per injectionNot Reported[4]

Based on the available data, methods employing ¹³C-labeled internal standards demonstrate excellent linearity over a wide dynamic range and achieve low limits of detection, making them suitable for both clinical and research applications.

Experimental Protocols

Below are detailed methodologies for key experiments involved in establishing the linearity and limits of detection for folic acid using a stable isotope-labeled internal standard like (Rac)-Folic acid-¹³C₅,¹⁵N.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for folate analysis in human serum[1].

  • Sample Pre-treatment: To 200 µL of serum, add 20 µL of the internal standard working solution ((Rac)-Folic acid-¹³C₅,¹⁵N in a suitable solvent).

  • Protein Precipitation: Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2) and 200 µL of water. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of SPE sample buffer.

  • Sample Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).

  • Elution: Elute the folates with a suitable solvent (e.g., a mixture of acetonitrile, methanol, acetic acid, and ascorbic acid).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that can be optimized for folic acid analysis.

  • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate folic acid from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on sensitivity.

  • MRM Transitions:

    • Folic Acid (Analyte): e.g., m/z 442.2 -> 295.2

    • (Rac)-Folic acid-¹³C₅,¹⁵N (Internal Standard): e.g., m/z 448.2 -> 300.2 (Note: exact m/z will depend on the specific labeling pattern).

Protocol 3: Establishing Linearity and Limits of Detection
  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped serum) with known concentrations of unlabeled folic acid. Add a constant concentration of (Rac)-Folic acid-¹³C₅,¹⁵N internal standard to each calibrator.

  • Linearity Assessment: Analyze the calibration standards using the developed LC-MS/MS method. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be >0.99.

  • Limit of Detection (LOD): The LOD can be determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often determined as the concentration with a signal-to-noise ratio of at least 10, or as the lowest point on the calibration curve that meets predefined criteria for accuracy and precision (e.g., within 20% of the nominal value and a coefficient of variation <20%).

Visualizations

Diagram 1: General Workflow for Folic Acid Quantification

Folic Acid Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Serum, Plasma) Add_IS Add (Rac)-Folic acid-¹³C₅,¹⁵N Internal Standard Sample->Add_IS Extraction Extraction (e.g., SPE, Protein Ppt.) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Calibration_Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) Data_Processing->Calibration_Curve Result Folic Acid Concentration Calibration_Curve->Result

Caption: General workflow for the quantification of folic acid using LC-MS/MS.

Diagram 2: Rationale for Using Stable Isotope-Labeled Internal Standards

Internal Standard Rationale cluster_process Analytical Process Analyte Folic Acid (Analyte) Sample_Prep Sample Preparation (e.g., extraction loss) Analyte->Sample_Prep IS (Rac)-Folic acid-¹³C₅,¹⁵N (Internal Standard) IS->Sample_Prep LC Chromatography (e.g., injection variability) Sample_Prep->LC MS Mass Spectrometry (e.g., ion suppression) LC->MS Analyte_Signal Analyte_Signal MS->Analyte_Signal Analyte Signal (Variable) IS_Signal IS_Signal MS->IS_Signal IS Signal (Variable) Ratio Ratio (Analyte Signal / IS Signal) = Stable Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Rationale for using a stable isotope-labeled internal standard.

References

A Comparative Guide to Folate Analysis: Microbiological Assay vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of folate is critical for a wide range of applications, from nutritional status assessment to clinical trials. The two most prominent methods for folate quantification are the traditional microbiological assay and the more modern mass spectrometry-based techniques. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.

The microbiological assay has long been considered a "gold standard" for total folate analysis due to its ability to measure the biological activity of all folate forms.[1] However, a significant drawback is the lack of a standardized procedure, which can lead to considerable variation in results between laboratories.[1] In contrast, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity, allowing for the simultaneous quantification of individual folate vitamers.

Principles of the Assays

The microbiological assay relies on the growth of folate-dependent bacteria, typically Lactobacillus rhamnosus (formerly Lactobacillus casei). The extent of bacterial growth is proportional to the amount of bioavailable folate in the sample. This method measures total functional folate.

Mass spectrometry , specifically LC-MS/MS, separates different folate forms based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio. This allows for the precise measurement of specific folate vitamers such as 5-methyltetrahydrofolate (5-methylTHF), folic acid, and others.

Comparative Performance Data

Studies directly comparing the two methods have shown that while good correlation can be achieved, several factors can influence the results. The choice of calibrator in the microbiological assay is crucial; using 5-methylTHF, the primary form of folate in blood, leads to better agreement with LC-MS/MS results.[1]

ParameterMicrobiological AssayMass Spectrometry (LC-MS/MS)Key Considerations
Specificity Measures total biologically active folates.High; can differentiate and quantify individual folate vitamers.LC-MS/MS can distinguish between natural folates and synthetic folic acid.
Sensitivity Generally good, but can be limited by bacterial growth conditions.Very high; capable of detecting low pg/mL concentrations.[2]LC-MS/MS is advantageous for samples with low folate levels.
Precision (CV%) Inter-assay CV% can be higher due to biological variability.Typically lower and more consistent.Standardization of the microbiological assay can improve precision.
Throughput Can be adapted for 96-well plates for higher throughput.[3]High throughput can be achieved with modern autosamplers.Both methods can be automated to a certain extent.
Matrix Effects Susceptible to interference from antibiotics and other compounds that affect bacterial growth.[4]Can be affected by ion suppression or enhancement from co-eluting matrix components.Sample preparation is key to minimizing matrix effects in both assays.
Cost Relatively inexpensive instrumentation.High initial instrument cost.Reagent and operational costs should also be considered for both methods.

Experimental Protocols

Microbiological Assay (Microtiter Plate Method)

This protocol is a generalized representation and may require optimization for specific sample types.

  • Sample Preparation:

    • For serum or plasma, dilute with ascorbic acid solution to protect folates from oxidation.

    • For whole blood, lyse red blood cells and treat with a conjugase enzyme to convert polyglutamated folates to monoglutamates.

  • Assay Setup:

    • Prepare a series of folic acid or 5-methylTHF standards of known concentrations.

    • In a 96-well microtiter plate, add the prepared samples, standards, and a folate-free basal medium.

  • Inoculation and Incubation:

    • Inoculate each well with a standardized suspension of Lactobacillus rhamnosus.

    • Incubate the plate at 37°C for 24-48 hours.

  • Measurement and Analysis:

    • Measure the turbidity (optical density) of each well using a microplate reader.

    • Construct a standard curve by plotting the turbidity of the standards against their concentrations.

    • Determine the folate concentration in the samples by interpolating their turbidity values on the standard curve.

Mass Spectrometry (LC-MS/MS) Method

This is a representative protocol and specific parameters will vary based on the instrument and sample matrix.

  • Sample Preparation:

    • To a known volume of serum or plasma, add an internal standard (e.g., ¹³C-labeled folic acid or 5-methylTHF).

    • Precipitate proteins using an organic solvent (e.g., acetonitrile or methanol) containing antioxidants like ascorbic acid.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Liquid Chromatography:

    • Inject the reconstituted sample onto a C18 or similar reversed-phase HPLC column.

    • Separate the folate vitamers using a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry:

    • Introduce the eluent from the HPLC into the mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each folate vitamer and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the concentration of each folate vitamer by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

Workflow Diagrams

Microbiological_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Sample Sample (Serum, Plasma, Whole Blood) Dilution Dilution & Antioxidant Addition Sample->Dilution Lysis RBC Lysis (for Whole Blood) Dilution->Lysis if whole blood Plate 96-Well Plate Setup (Samples, Standards, Medium) Dilution->Plate if serum/plasma Enzyme Conjugase Treatment Lysis->Enzyme Enzyme->Plate Inoculation Inoculation with Lactobacillus rhamnosus Plate->Inoculation Incubation Incubation (37°C, 24-48h) Inoculation->Incubation Measurement Turbidity Measurement (OD) Incubation->Measurement StdCurve Standard Curve Generation Measurement->StdCurve Calculation Folate Concentration Calculation StdCurve->Calculation

Caption: Microbiological Assay Workflow

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis_ms Analysis cluster_data Data Processing Sample Sample (Serum, Plasma) IS Internal Standard Addition Sample->IS Precipitation Protein Precipitation IS->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant DryRecon Evaporation & Reconstitution Supernatant->DryRecon LC Liquid Chromatography Separation DryRecon->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Mass Spectrometry (LC-MS/MS) Workflow

Conclusion

Both microbiological and mass spectrometry assays are powerful tools for folate analysis. The choice between them depends on the specific research question, available resources, and the desired level of detail. The microbiological assay remains a cost-effective method for determining total bioactive folate, especially in large-scale nutritional surveys. However, for clinical research, drug development, and studies requiring the differentiation of folate vitamers, the superior specificity, sensitivity, and precision of LC-MS/MS make it the preferred method. For optimal comparability between methods, harmonization of protocols, particularly the choice of calibrator for the microbiological assay, is essential.[1]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (Rac)-Folic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Folic acid-13C5,15N. The following procedures for personal protective equipment (PPE), handling, and disposal are based on safety data sheets for folic acid, as the isotopic labeling is unlikely to significantly alter the chemical's hazardous properties.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment is provided in the table below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesShould have side protection.
Hand Protection Chemical-resistant glovesNitrile rubber is a suitable material.
Respiratory Protection Particulate Filter RespiratorRequired when dust is generated. A P1 filter is recommended.
Skin and Body Protection Laboratory Coat/Protective ClothingTo prevent skin exposure.

Experimental Protocols: Handling and Disposal Procedures

Handling this compound:

  • Engineering Controls: Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower[1].

  • Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat[2][3]. If there is a risk of dust formation, a respirator with a particulate filter should be used[2].

  • Avoiding Exposure: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes[3]. Do not allow the material to come into contact with exposed food or food utensils[3].

  • Minimizing Dust: Minimize dust generation and accumulation during handling[1].

  • Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area[1][3]. Protect from light[1].

Disposal of this compound and Contaminated Waste:

  • Waste Collection: Collect dry waste material in a suitable, sealed container for disposal[3][4].

  • Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures such as vacuuming or sweeping the material into a suitable disposal container[1][3][4].

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water[2][3][5]. If contamination of drains or waterways occurs, notify emergency services[3].

  • Regulatory Compliance: Dispose of the waste material in accordance with all applicable local, state, and federal regulations.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review Safety Data Sheet prep2 Ensure proper ventilation prep1->prep2 prep3 Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if dust risk) prep2->prep3 handle1 Weigh/handle in a designated area prep3->handle1 handle2 Minimize dust generation handle1->handle2 handle3 Avoid all personal contact handle2->handle3 store1 Store in a cool, dry, well-ventilated area handle3->store1 disp1 Collect waste in a sealed container handle3->disp1 store2 Keep container tightly sealed store1->store2 store3 Protect from light store2->store3 disp2 Label waste container clearly disp1->disp2 disp3 Dispose according to institutional guidelines disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.